Product packaging for 5-Bromo-2-(cyclopropylmethoxy)pyridine(Cat. No.:CAS No. 494772-02-0)

5-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1288954
CAS No.: 494772-02-0
M. Wt: 228.09 g/mol
InChI Key: FXLHFKZNQOIRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B1288954 5-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 494772-02-0

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLHFKZNQOIRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619996
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-02-0
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(cyclopropylmethoxy)pyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a reactive brominated pyridine core with a cyclopropylmethoxy moiety, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed synthesis protocol, and its prominent application as a foundational element in the construction of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.

Core Compound Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 494772-02-0[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.1 g/mol [1]
Appearance Off-white to light yellow powder-
Purity ≥98% (typical)[1]
Storage Room temperature, sealed in a dry environment[1]
Predicted Boiling Point 286.9 ± 20.0 °C[2]
Predicted Density 1.361 ± 0.06 g/cm³[2]

Synthesis Methodology

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 5-bromo-2-hydroxypyridine is reacted with (bromomethyl)cyclopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Sodium hydride (NaH)

  • (Bromomethyl)cyclopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-hydroxypyridine and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of 5-bromo-2-hydroxypyridine will form.

  • Alkylation: In a separate flask, prepare a solution of (bromomethyl)cyclopropane in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C using an addition funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as an off-white to light yellow powder.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the methoxy bridge. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo and cyclopropylmethoxy substituents. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region, and the methylene protons will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyridine ring appearing in the downfield region and the aliphatic carbons of the cyclopropyl and methylene groups appearing in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will feature characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the aromatic and aliphatic components, C=C and C=N stretching from the pyridine ring, and C-O stretching from the ether linkage.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Application in PROTAC Drug Development

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Role as a PROTAC Linker Precursor

The bromine atom on the pyridine ring serves as a versatile handle for further chemical modifications, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. This allows for the attachment of a linker, which is a crucial component of the PROTAC molecule that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Workflow: PROTAC Synthesis

The general workflow for incorporating this compound into a PROTAC involves a multi-step synthesis.

Caption: PROTAC Synthesis Workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the this compound-derived fragment facilitates the degradation of a target protein through the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC PROTAC:w->PROTAC:e Recycled TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitylatedProtein Poly-ubiquitylated POI TernaryComplex->UbiquitylatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->UbiquitylatedProtein Proteasome 26S Proteasome UbiquitylatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-Mediated Degradation.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with a particularly prominent role in the development of PROTACs for targeted protein degradation. Its versatile reactivity, stemming from the presence of a modifiable bromine atom on the pyridine ring, allows for its incorporation into diverse molecular scaffolds. This technical guide consolidates the available information on its properties, synthesis, and application, providing a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further experimental validation of its physicochemical properties and detailed spectroscopic characterization will undoubtedly enhance its utility and accelerate its application in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Overview for a Key Building Block in Modern Chemistry

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core physical properties of 5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS No. 494772-02-0). A thorough understanding of these properties is essential for its application in synthesis, purification, and formulation.

Core Physical Properties

This compound is a heterocyclic compound utilized as a building block in various chemical syntheses. Its physical characteristics are fundamental to its handling, reaction kinetics, and integration into larger molecular scaffolds.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO[1][2][]
Molecular Weight 228.09 g/mol [1]
Molecular Weight 228.1 g/mol [2][]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. For a pure substance, the melting range is typically narrow, often within 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[4] The tube is tapped gently or dropped through a long tube to ensure the sample is tightly packed at the bottom.[4]

  • Apparatus Setup: The Thiele tube is filled with a high-boiling point liquid (e.g., silicone or mineral oil) to a level just above the side-arm.[5] The capillary tube is attached to a thermometer, often with a small rubber band, ensuring the sample is level with the thermometer bulb.[4]

  • Heating: The entire assembly is placed into the Thiele tube.[4] The side-arm of the Thiele tube is gently and evenly heated with a Bunsen burner.[5] The unique shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.[6]

  • Observation: The heating rate should be slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Obtain dry, powdered sample prep2 Pack sample into capillary tube (2-3 mm height) prep1->prep2 setup2 Attach capillary tube to thermometer prep2->setup2 setup1 Fill Thiele tube with oil setup1->setup2 setup3 Insert assembly into Thiele tube setup2->setup3 heat1 Gently heat side-arm of Thiele tube setup3->heat1 heat2 Slow heating rate (1-2°C/min) near melting point heat1->heat2 observe1 Observe for first liquid droplet heat2->observe1 observe2 Observe until sample is fully liquid observe1->observe2 result Record melting point range observe2->result

Workflow for Melting Point Determination
Boiling Point Determination (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[8][9]

Methodology:

  • Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., a Durham tube).[9]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the small test tube with its open end down.[7] This assembly is then attached to a thermometer.

  • Heating: The apparatus is heated in a suitable bath, such as a Thiele tube or a melting point apparatus.[10] As the temperature rises, the air trapped in the capillary tube expands and escapes, seen as a slow stream of bubbles.[9]

  • Observation: Upon further heating, the liquid's vapor pressure increases, and eventually, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7] At this point, the heat source is removed.

  • Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7][9]

Boiling_Point_Workflow cluster_setup Setup cluster_heating Heating cluster_cooling Cooling & Observation cluster_result Result setup1 Place liquid in small test tube setup2 Invert capillary tube (sealed end up) into the liquid setup1->setup2 setup3 Attach assembly to thermometer setup2->setup3 heat1 Heat apparatus in oil bath setup3->heat1 heat2 Observe slow bubbles (expanding air) heat1->heat2 heat3 Continue heating until a rapid, continuous stream of bubbles emerges heat2->heat3 cool1 Remove heat source heat3->cool1 cool2 Observe bubble stream slowing cool1->cool2 cool3 Watch for the moment liquid enters the capillary tube cool2->cool3 result Record temperature as boiling point cool3->result

Workflow for Microscale Boiling Point Determination
Density Determination (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a solid or liquid by measuring mass and volume precisely.[11] This protocol is adapted for a solid compound insoluble in a reference liquid (e.g., water).

Methodology:

  • Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is accurately weighed (m₁).[11]

  • Mass of Pycnometer with Sample: A sample of the solid compound is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is (m₂ - m₁).[12]

  • Mass with Sample and Liquid: A reference liquid of known density (e.g., distilled water), in which the solid is insoluble, is added to the pycnometer until it is full.[12] Care is taken to remove any air bubbles. The stopper is inserted, and any excess liquid is wiped off. The pycnometer is weighed again (m₃).

  • Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled completely with only the reference liquid. It is weighed a final time (m₄).

  • Calculation:

    • Mass of the reference liquid when the pycnometer is full: m_liquid = m₄ - m₁

    • Volume of the pycnometer (and reference liquid): V_pycnometer = m_liquid / ρ_liquid

    • Mass of the reference liquid in the pycnometer with the sample: m_liquid_with_sample = m₃ - m₂

    • Volume of the reference liquid with the sample: V_liquid_with_sample = m_liquid_with_sample / ρ_liquid

    • Volume of the solid sample: V_sample = V_pycnometer - V_liquid_with_sample

    • Density of the solid sample: ρ_sample = (m₂ - m₁) / V_sample

Density_Workflow cluster_mass Mass Measurements cluster_calc Calculations cluster_result Result mass1 Weigh empty, dry pycnometer (m1) mass2 Add solid sample, weigh again (m2) mass1->mass2 mass3 Fill with reference liquid, weigh (m3) mass2->mass3 calc1 Calculate mass of sample (m_sample = m2 - m1) mass2->calc1 mass4 Empty, clean, fill with liquid only, weigh (m4) mass3->mass4 calc3 Calculate volume of displaced liquid (V_disp = V_pyc - ((m3 - m2) / ρ_liquid)) mass3->calc3 calc2 Calculate volume of pycnometer (V_pyc = (m4 - m1) / ρ_liquid) mass4->calc2 calc_final Calculate sample density (ρ_sample = m_sample / V_disp) calc1->calc_final calc3->calc_final result Report sample density (ρ_sample) calc_final->result Solubility_Workflow start Start: Place ~25mg of sample in a test tube add_water Add 0.75 mL Water Shake Vigorously start->add_water is_water_sol Soluble in Water? add_water->is_water_sol add_ether Add 0.75 mL Ether Shake Vigorously is_water_sol->add_ether Yes add_naoh Use new sample. Add 0.75 mL 5% NaOH Shake Vigorously is_water_sol->add_naoh No is_ether_sol Soluble in Ether? add_ether->is_ether_sol res_polar Result: Polar Compound is_ether_sol->res_polar Yes is_ether_sol->res_polar No (likely salt or polyfunctional) is_naoh_sol Soluble in NaOH? add_naoh->is_naoh_sol add_hcl Use new sample. Add 0.75 mL 5% HCl Shake Vigorously is_naoh_sol->add_hcl No res_acidic Result: Acidic Compound is_naoh_sol->res_acidic Yes is_hcl_sol Soluble in HCl? add_hcl->is_hcl_sol res_basic Result: Basic Compound is_hcl_sol->res_basic Yes res_neutral Result: Neutral/Inert Compound is_hcl_sol->res_neutral No res_nonpolar Result: Nonpolar Compound

References

An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a halogenated pyridine derivative. Its structural features, particularly the presence of a bromine atom and a cyclopropylmethoxy group, make it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients.

A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
Molecular Formula C₉H₁₀BrNO[1][2][3]
Molecular Weight 228.1 g/mol [1]
Alternate Molecular Weight 228.09 g/mol [2]
CAS Number 494772-02-0[1][3]
IUPAC Name This compound[3][]
Purity Typically ≥98%[1][]

Experimental Protocols

Proposed Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of ethers such as this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base.

Materials:

  • 5-bromo-2-hydroxypyridine

  • Cyclopropylmethyl bromide

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyridine in the chosen anhydrous solvent.

  • Add the base portion-wise to the solution at room temperature. If using sodium hydride, the reaction will generate hydrogen gas, which should be safely vented. Stir the mixture until the deprotonation is complete, forming the corresponding pyridin-2-olate.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add cyclopropylmethyl bromide dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel to yield the final, pure product.

Visualized Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents Reactant1 5-bromo-2-hydroxypyridine ReactionStep Williamson Ether Synthesis Reactant1->ReactionStep Reactant2 Cyclopropylmethyl bromide Reactant2->ReactionStep Base Base (e.g., NaH) Base->ReactionStep Solvent Solvent (e.g., DMF) Solvent->ReactionStep Workup Aqueous Workup & Extraction ReactionStep->Workup Crude Product Product This compound Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis of this compound.

References

Navigating the Solubility Landscape of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(cyclopropylmethoxy)pyridine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and offers detailed experimental protocols for its empirical determination. Due to the limited availability of precise quantitative data in the public domain, this guide presents qualitative solubility characteristics and a generalized methodology for researchers to generate quantitative data in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For a molecule like this compound, its overall polarity is a composite of the polar pyridine ring and ether linkage, and the nonpolar cyclopropyl and bromo substituents.

Qualitative Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, information on structurally similar compounds provides valuable qualitative insights. A closely related compound, 5-bromo-2-cyclopropylpyridine, is reported to have good solubility in common organic solvents such as dichloromethane and chloroform, attributed to its non-polar characteristics, and is slightly soluble in water.[1] Another pyridine derivative, 5-hydroxy-2-cyclopentylaminouracil, is noted to be soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[1] Based on these analogs, a preliminary qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventPredicted Qualitative Solubility of this compoundReported Qualitative Solubility of Analogs
DichloromethaneGood SolubilityGood solubility for 5-bromo-2-cyclopropylpyridine[1]
ChloroformGood SolubilityGood solubility for 5-bromo-2-cyclopropylpyridine[1]
Dimethyl Sulfoxide (DMSO)SolubleSoluble for 5-hydroxy-2-cyclopentylaminouracil[1]
WaterSlightly SolubleSlightly soluble for 5-bromo-2-cyclopropylpyridine[1]

Note: This table is based on predictions from structurally similar compounds and should be confirmed by experimental data.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following is a detailed, generalized protocol for this method.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide) of analytical grade

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • These standards will be used to create a calibration curve for the analytical method.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The appropriate equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

G Logical Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Define Compound and Solvents B Select Experimental Method (e.g., Shake-Flask) A->B C Prepare Materials and Reagents B->C D Equilibrate Excess Solute in Solvent C->D E Separate Solid and Liquid Phases D->E F Analyze Solute Concentration in Supernatant E->F G Calculate Solubility F->G H Report Results (e.g., mg/mL at T°C) G->H G Shake-Flask Experimental Workflow start Start prep Add Excess Solute to Solvent in Vial start->prep equilibrate Equilibrate at Constant T (24-72h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.45 µm filter) settle->filter dilute Dilute Filtered Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Stability and Storage of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in synthetic applications and for the development of stable drug products. This document outlines the factors influencing its stability, recommended storage and handling procedures, and a general protocol for conducting forced degradation studies to elucidate potential degradation pathways.

Physicochemical Properties and Intrinsic Stability

This compound is a substituted pyridine derivative. The stability of such molecules is influenced by the electronic properties of the substituents on the pyridine ring, as well as by external environmental factors. The pyridine ring itself is a relatively stable aromatic system. However, the presence of a bromine atom and a cyclopropylmethoxy group introduces specific reactive sites.

The carbon-bromine bond can be susceptible to cleavage, particularly under photolytic conditions or in the presence of certain catalysts. The ether linkage of the cyclopropylmethoxy group may be prone to hydrolysis under strong acidic or basic conditions. Furthermore, pyridine derivatives, in general, can be sensitive to light and heat, which can trigger photochemical reactions or thermal decomposition. For instance, 3-bromopyridine is known to be sensitive to both light and air.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to appropriate storage and handling guidelines. Based on information for the compound and structurally related pyridine derivatives, the following conditions are recommended:

  • Temperature: While some suppliers suggest storage at room temperature, for long-term stability, it is advisable to store the compound in a cool environment, with some sources recommending 2-8°C.

  • Light: The compound should be protected from light. Storage in an amber-colored, tightly sealed container is recommended to prevent potential photodegradation.

  • Atmosphere: To prevent oxidation and degradation due to atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Stability Data

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation of 2-Bromo-4-methylpyridine
Acid Hydrolysis 0.1 M HCl24 hours8015%
Base Hydrolysis 0.1 M NaOH24 hours8025%
Oxidative 3% H₂O₂24 hours2510%
Thermal Solid state48 hours1055%
Photolytic UV light (254 nm)24 hours2530%

This data is for a related compound and should be used as a general guide. A specific forced degradation study is required to determine the precise stability of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule. The following is a general protocol that can be adapted for this compound, based on ICH guidelines and methodologies for similar compounds.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at 105°C for 48 hours.

    • After the specified time, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (in a quartz cuvette) to a light source in a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, prepare solutions of the solid and solution samples at a concentration of approximately 100 µg/mL in the mobile phase.

    • Analyze by HPLC.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

    • If available, LC-MS can be used to identify the mass of the degradation products to help in structure elucidation.

Visualization of Stability Factors

The following diagrams illustrate the key factors affecting the stability of this compound and a typical workflow for a forced degradation study.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Chemical Structure Chemical Structure This compound This compound Chemical Structure->this compound Pyridine Ring Pyridine Ring Pyridine Ring->Chemical Structure Bromo Substituent Bromo Substituent Bromo Substituent->Chemical Structure Cyclopropylmethoxy Group Cyclopropylmethoxy Group Cyclopropylmethoxy Group->Chemical Structure Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Moisture Moisture Moisture->Degradation Incompatible Reagents Incompatible Reagents Incompatible Reagents->Degradation Stability Stability This compound->Stability Controlled Conditions This compound->Degradation Stress Conditions

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow cluster_analysis Analysis and Elucidation Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Apply Stress Conditions->Hydrolysis (Acid/Base) Oxidation (H2O2) Oxidation (H2O2) Apply Stress Conditions->Oxidation (H2O2) Thermal (Heat) Thermal (Heat) Apply Stress Conditions->Thermal (Heat) Photolytic (Light) Photolytic (Light) Apply Stress Conditions->Photolytic (Light) Neutralize/Dilute Samples Neutralize/Dilute Samples Hydrolysis (Acid/Base)->Neutralize/Dilute Samples Oxidation (H2O2)->Neutralize/Dilute Samples Thermal (Heat)->Neutralize/Dilute Samples Photolytic (Light)->Neutralize/Dilute Samples Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Neutralize/Dilute Samples->Analyze by HPLC/LC-MS Evaluate Data Evaluate Data Analyze by HPLC/LC-MS->Evaluate Data Identify Degradants Identify Degradants Evaluate Data->Identify Degradants Determine Degradation Pathway Determine Degradation Pathway Identify Degradants->Determine Degradation Pathway Develop Stability-Indicating Method Develop Stability-Indicating Method Determine Degradation Pathway->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: Workflow for a forced degradation study of a drug substance.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(cyclopropylmethoxy)pyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of related substituted pyridines and cyclopropylmethyl ethers. The data is presented for a solution in deuterochloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-68.20d2.5
H-47.65dd8.5, 2.5
H-36.70d8.5
O-CH₂4.20d7.0
CH (cyclopropyl)1.30m-
CH₂ (cyclopropyl)0.60m-
CH₂ (cyclopropyl)0.35m-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the analysis of similar 5-bromopyridines and 2-alkoxypyridines. The data is presented for a solution in deuterochloroform (CDCl₃).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2163.5
C-6148.0
C-4141.0
C-3112.0
C-5108.0
O-CH₂75.0
CH (cyclopropyl)11.0
CH₂ (cyclopropyl)3.5

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine derivatives is provided below.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as the internal standard.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-180 ppm.

  • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as the internal standard.

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound

NMR Experimental Workflow

General NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B Insert Sample into NMR Spectrometer A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) F->G H Structure Elucidation G->H

Caption: General NMR Experimental Workflow

Mass Spectrometry Analysis of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in pharmaceutical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a general workflow for mass spectral analysis.

Predicted Mass Spectral Data

Due to the absence of publicly available mass spectral data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The molecular formula of this compound is C₉H₁₀BrNO, with a monoisotopic molecular weight of approximately 227.00 and 229.00 Da, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Electron Ionization (EI) Fragmentation

Under hard ionization techniques like Electron Ionization (EI), significant fragmentation is expected. The fragmentation of brominated aromatic compounds is often characterized by the loss of the bromine radical and cleavage of the aromatic ring. For ethers, alpha-cleavage adjacent to the oxygen atom is a common fragmentation pathway.

The predicted major fragments for this compound are detailed in the table below. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks with nearly 1:1 intensity).

Predicted m/zPredicted Relative Abundance (%)Proposed Fragment IonProposed Structure
227/22940[C₉H₁₀BrNO]⁺• (Molecular Ion)This compound
148100[C₉H₁₀NO]⁺[M - Br]⁺
172/17430[C₅H₄BrNO]⁺•Loss of C₄H₆ (cyclopropylmethyl radical)
12060[C₅H₄N-OCH₂]⁺Alpha-cleavage with loss of cyclopropyl radical
9250[C₅H₄N-O]⁺Loss of cyclopropylmethyl group
7835[C₅H₄N]⁺Pyridine cation radical
5570[C₄H₇]⁺Cyclopropylmethyl cation

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.

  • Ensure the sample is free of particulate matter by filtering through a 0.2 µm syringe filter.

  • Transfer the filtered sample to a 2 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol with Electrospray Ionization (ESI)

This protocol is suitable for the analysis of polar and thermally labile compounds, and can be adapted for this compound, particularly for high-throughput screening.

1. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL. The use of LC-MS grade solvents is crucial to minimize background noise.

  • Filter the sample through a 0.2 µm syringe filter.

  • Transfer the filtered sample to a 2 mL glass or polypropylene autosampler vial.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas (N₂) Temperature: 325°C.

  • Drying Gas (N₂) Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • Fragmentor Voltage: 100 V.

  • Mass Range: Scan from m/z 50 to 400.

3. Data Analysis:

  • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 228.01 and 230.01).

  • Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern of the precursor ion to confirm the structure.

Mass Spectrometry Workflow

The following diagram illustrates a general workflow for the mass spectrometric analysis of a small molecule like this compound.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Introduction Sample Introduction (GC or LC) Vial->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Spectral Interpretation SpectrumGeneration->Interpretation Report Report Interpretation->Report

A general workflow for mass spectrometry analysis.

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(cyclopropylmethoxy)pyridine is a key building block in modern medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 5-position of the pyridine ring, activated by the electron-donating 2-(cyclopropylmethoxy) group, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this bromine atom, focusing on its utility in forming carbon-carbon and carbon-nitrogen bonds through various catalytic and classical organic reactions. This document is intended to serve as a detailed resource, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The bromine atom in this compound is primarily susceptible to displacement through three main classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile route for the functionalization of this molecule. The electron-rich nature of the pyridine ring, enhanced by the 2-alkoxy substituent, facilitates oxidative addition to a palladium(0) catalyst.

  • Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles.

  • Nucleophilic Aromatic Substitution (SNA r): While less common for bromopyridines compared to their activated nitro- or cyano-substituted counterparts, under specific conditions, direct displacement of the bromine by strong nucleophiles can occur.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and this compound is an excellent substrate for these transformations. The primary advantage of these methods is their broad functional group tolerance and the ability to form new bonds with high selectivity and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide array of organoboron reagents. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Reaction Scheme:

Suzuki_Coupling substrate This compound product 5-R-2-(cyclopropylmethoxy)pyridine substrate->product Suzuki Coupling boronic_acid R-B(OR')2 boronic_acid->product catalyst Pd Catalyst, Base Sonogashira_Coupling substrate This compound product 5-(R-C≡C)-2-(cyclopropylmethoxy)pyridine substrate->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base Buchwald_Hartwig_Amination substrate This compound product 5-(R¹R²N)-2-(cyclopropylmethoxy)pyridine substrate->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand, Base Lithiation substrate This compound intermediate 2-(cyclopropylmethoxy)pyridin-5-yllithium substrate->intermediate Metal-Halogen Exchange buLi n-BuLi buLi->intermediate product 5-E-2-(cyclopropylmethoxy)pyridine intermediate->product Electrophilic Quench electrophile E+ electrophile->product Grignard_Formation substrate This compound intermediate 2-(cyclopropylmethoxy)pyridin-5-ylmagnesium chloride substrate->intermediate Halogen-Magnesium Exchange iPrMgCl i-PrMgCl iPrMgCl->intermediate product 5-E-2-(cyclopropylmethoxy)pyridine intermediate->product Electrophilic Quench electrophile E+ electrophile->product SNAr substrate This compound product 5-Nu-2-(cyclopropylmethoxy)pyridine substrate->product SNAr nucleophile Nu- nucleophile->product conditions High Temperature, Strong Base

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions on 5-Bromo-2-(cyclopropylmethoxy)pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of pyridine chemistry and analogous reactions on similar 2-alkoxypyridine systems to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, predicted outcomes, and visual aids to facilitate laboratory work.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution compared to benzene.[1][2][3] However, the reactivity and regioselectivity of these reactions are significantly influenced by the nature and position of substituents on the ring.

In the case of this compound, the 2-(cyclopropylmethoxy) group is a strong activating group. It donates electron density to the pyridine ring through a +M (mesomeric) effect, thereby increasing the nucleophilicity of the ring and facilitating electrophilic attack. This activating group is expected to direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the C-3 and C-5 positions are the most likely sites of electrophilic attack. However, the presence of a bromine atom at the C-5 position sterically and electronically disfavors substitution at the adjacent C-4 and C-6 positions. Therefore, electrophilic substitution is predicted to occur predominantly at the C-3 position.

Predicted Electrophilic Substitution Reactions

This section details the predicted outcomes and provides extrapolated experimental protocols for various electrophilic substitution reactions on this compound.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. For 2-alkoxypyridines, nitration typically proceeds under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The activating effect of the alkoxy group directs the substitution to the C-3 position.

Predicted Reaction:

G start This compound reagents HNO₃, H₂SO₄ start->reagents end 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine reagents->end

Caption: Predicted Nitration Reaction.

Table 1: Predicted Outcome of Nitration

ProductPredicted YieldReference for Analogy
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridineGood to Excellent[4][5]

Experimental Protocol (Adapted from the nitration of 5-bromo-2-methoxypyridine):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Cool H₂SO₄ to 0°C prep2 Add this compound prep1->prep2 prep3 Prepare HNO₃/H₂SO₄ mixture prep2->prep3 react1 Add nitrating mixture dropwise at < 5°C prep3->react1 react2 Stir for 1-2 hours at 0-5°C react1->react2 workup1 Pour onto ice react2->workup1 workup2 Filter precipitate workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Dry the product workup3->workup4 workup5 Recrystallize workup4->workup5

Caption: Experimental Workflow for Nitration.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the pyridine ring. Given the presence of a bromine atom at the C-5 position, further bromination or chlorination would likely occur at the C-3 position due to the directing effect of the C-2 alkoxy group.

Predicted Reaction (Bromination):

G start This compound reagents Br₂, Acetic Acid start->reagents end 3,5-Dibromo-2-(cyclopropylmethoxy)pyridine reagents->end

Caption: Predicted Bromination Reaction.

Table 2: Predicted Outcome of Halogenation

ReactionReagentProductPredicted YieldReference for Analogy
BrominationBr₂ in Acetic Acid3,5-Dibromo-2-(cyclopropylmethoxy)pyridineGood[6]
ChlorinationN-Chlorosuccinimide (NCS)5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridineModerate to Good[7]

Experimental Protocol (Bromination, adapted from bromination of similar pyridines):

  • Reaction Setup: Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Addition of Bromine: Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Neutralization: Neutralize the solution with a base, such as sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_reaction Reaction cluster_workup Work-up and Purification react1 Dissolve substrate in Acetic Acid react2 Add Br₂ in Acetic Acid react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with NaHSO₃ solution react3->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Column chromatography workup4->workup5

Caption: Experimental Workflow for Bromination.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid. The C-3 position is the most probable site for sulfonation.

Predicted Reaction:

G start This compound reagents Fuming H₂SO₄ start->reagents end This compound-3-sulfonic acid reagents->end

Caption: Predicted Sulfonation Reaction.

Table 3: Predicted Outcome of Sulfonation

ProductPredicted YieldReference for Analogy
This compound-3-sulfonic acidModerate[8]

Experimental Protocol (Adapted from general sulfonation procedures):

  • Reaction Setup: Carefully add this compound to fuming sulfuric acid (oleum) in a flask cooled in an ice bath.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can be isolated by neutralization with a base (e.g., calcium carbonate) to form the less soluble calcium salt, which can then be filtered and converted back to the sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. Due to the basicity of the pyridine nitrogen, which can complex with the Lewis acid, this reaction can be challenging. However, the activating alkoxy group should facilitate the reaction at the C-3 position.

Predicted Reaction:

G start This compound reagents CH₃COCl, AlCl₃ start->reagents end 1-(5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl)ethan-1-one reagents->end

Caption: Predicted Friedel-Crafts Acylation.

Table 4: Predicted Outcome of Friedel-Crafts Acylation

ProductPredicted YieldReference for Analogy
1-(5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl)ethan-1-oneModerate[9][10]

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

  • Reaction Setup: Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the cooled suspension.

  • Addition of Substrate: Add a solution of this compound in the same solvent dropwise to the reaction mixture at low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction is expected to introduce a formyl group (-CHO) at the C-3 position.

Predicted Reaction:

G start This compound reagents POCl₃, DMF start->reagents end This compound-3-carbaldehyde reagents->end

Caption: Predicted Vilsmeier-Haack Formylation.

Table 5: Predicted Outcome of Vilsmeier-Haack Formylation

ProductPredicted YieldReference for Analogy
This compound-3-carbaldehydeGood[1][11][12]

Experimental Protocol (Adapted from general Vilsmeier-Haack procedures):

  • Formation of Vilsmeier Reagent: In a flask cooled to 0 °C, add phosphorus oxychloride dropwise to dimethylformamide with stirring.

  • Addition of Substrate: Add this compound to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) for several hours.

  • Work-up: Cool the mixture and pour it onto crushed ice.

  • Hydrolysis: Hydrolyze the intermediate iminium salt by adding a base (e.g., sodium hydroxide solution) until the solution is alkaline, often with heating.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Conclusion

This technical guide provides a predictive overview of the electrophilic substitution reactions on this compound. The presence of the activating 2-(cyclopropylmethoxy) group is anticipated to direct electrophilic attack to the C-3 position, enabling the synthesis of a variety of functionalized pyridine derivatives. The provided experimental protocols, adapted from analogous systems, offer a solid starting point for the practical execution of these transformations in a research setting. It is recommended that all reactions be performed on a small scale initially to optimize conditions and confirm product identity.

References

The Cyclopropyl Group: A Linchpin in the Reactivity and Metabolic Profile of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the cyclopropyl group in modulating the chemical reactivity and metabolic fate of 5-Bromo-2-(cyclopropylmethoxy)pyridine. This pyridine derivative is a valuable scaffold in medicinal chemistry, and understanding the influence of its substituents is paramount for the rational design of novel therapeutic agents. This document details the electronic and steric effects of the cyclopropylmethoxy moiety, its impact on the reactivity of the pyridine ring, particularly in cross-coupling reactions, and its implications for metabolic stability. Detailed experimental protocols for key synthetic transformations and metabolic assays are provided, alongside illustrative diagrams to elucidate reaction mechanisms and experimental workflows.

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, solubility, and metabolic stability. The subject of this guide, this compound, incorporates two key features that significantly influence its chemical behavior: a bromine atom at the 5-position, which serves as a versatile handle for synthetic modifications, and a cyclopropylmethoxy group at the 2-position.

The cyclopropyl group, a three-membered carbocycle, is a unique substituent that imparts distinct electronic and steric properties.[2] Its strained ring structure results in C-C bonds with significant p-character, allowing it to act as a π-electron donor through conjugation.[3] This "pseudo-unsaturated" nature can influence the electron density of the aromatic ring to which it is attached. Furthermore, the cyclopropyl moiety is often introduced in drug candidates to enhance metabolic stability by blocking potential sites of oxidation.[4]

This guide will dissect the multifaceted role of the cyclopropyl group in this compound, providing a detailed examination of its impact on reactivity and its metabolic profile.

Electronic and Steric Effects of the Cyclopropylmethoxy Group

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic and steric effects of its substituents. The cyclopropylmethoxy group, in particular, exerts a nuanced influence.

Electronic Effects

The electronic nature of a substituent is a critical determinant of a molecule's reactivity. The cyclopropyl group itself is known to be a weak π-electron donor through conjugation and has a weak electron-withdrawing inductive effect.[3] The presence of the methyleneoxy linker (-CH₂O-) between the cyclopropyl ring and the pyridine ring modifies these effects. The oxygen atom is electron-withdrawing inductively but can act as a π-donor through resonance.

Table 1: Hammett (σ) and Taft (E₅) Parameters for Related Substituents

Substituentσ_m_σ_p_E_s_
-CH₃-0.07-0.17-1.24
-OCH₃0.12-0.27-0.55
-CH₂CH₃-0.07-0.15-1.31
Cyclopropyl-0.07-0.21-0.63

Data sourced from various standard physical organic chemistry texts and compilations.

Based on these values, the cyclopropylmethoxy group is expected to be a net electron-donating group, primarily through resonance from the oxygen atom, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions. However, the electron-deficient nature of the pyridine ring itself remains a dominant factor in its overall reactivity.

Steric Effects

The steric bulk of the cyclopropylmethoxy group can influence the accessibility of reagents to the reactive centers of the molecule, namely the bromine atom and the nitrogen of the pyridine ring. The Taft steric parameter (E₅) is a quantitative measure of this bulk. As indicated in Table 1, the cyclopropyl group has a moderate steric footprint. The flexibility of the methyleneoxy linker allows the cyclopropyl group to orient itself in a way that can minimize steric hindrance for reactions at the 5-position.

Chemical Reactivity and Synthetic Applications

The presence of the bromine atom at the 5-position makes this compound a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules in drug discovery.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and S-Phos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6][7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of arylamines. This is particularly relevant in drug discovery, as the amine functionality is a common feature in bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and XPhos.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[8][9][10]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination HNRR', Base Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Amine_Coordination->Ar-Pd(II)-NRR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NRR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NRR' Ar-NRR' Product Reductive_Elimination->Ar-NRR'

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Role of the Cyclopropyl Group in Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability.[11]

Blocking Metabolic Hotspots

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a cyclopropyl group, medicinal chemists can block potential "metabolic hotspots" on a molecule, thereby increasing its resistance to degradation and prolonging its therapeutic effect. In this compound, the cyclopropyl group shields the adjacent methylene and methoxy groups from oxidative attack.

Potential Metabolic Pathways

Despite its general stability, the cyclopropyl group can undergo metabolism under certain conditions. The primary metabolic pathways for cyclopropyl-containing compounds include:

  • Hydroxylation: Direct hydroxylation of the cyclopropyl ring can occur, although it is generally a minor pathway.

  • Ring Opening: In some cases, particularly when adjacent to an amine or other activating group, the strained cyclopropyl ring can undergo oxidative ring opening, leading to the formation of reactive intermediates that may form adducts with cellular macromolecules.[4]

For this compound, the most likely metabolic transformations would involve the pyridine ring or the cyclopropylmethoxy side chain.

Diagram 3: Potential Metabolic Pathways

Metabolic_Pathways Potential Metabolic Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Hydroxylated_Pyridine Hydroxylated Pyridine Metabolite Parent->Hydroxylated_Pyridine Pyridine Hydroxylation Hydroxylated_Cyclopropyl Hydroxylated Cyclopropyl Metabolite Parent->Hydroxylated_Cyclopropyl Cyclopropyl Hydroxylation Ring_Opened Ring-Opened Metabolite Parent->Ring_Opened Cyclopropyl Ring Opening Conjugated_Metabolite Glucuronide or Sulfate Conjugate Hydroxylated_Pyridine->Conjugated_Metabolite Conjugation Hydroxylated_Cyclopropyl->Conjugated_Metabolite Conjugation

Caption: Potential metabolic pathways for this compound.

In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic stability of this compound, in vitro assays using liver microsomes or hepatocytes are employed. These assays measure the rate of disappearance of the parent compound over time.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Positive control compound (e.g., testosterone)

  • Negative control (incubation without NADPH)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[12]

Table 2: Illustrative In Vitro Metabolic Stability Data for Pyridine Derivatives

Compoundt₁/₂ in HLM (min)Intrinsic Clearance (µL/min/mg protein)
Pyridine> 60< 10
2-Methoxypyridine4525
2-(tert-Butoxy)pyridine> 60< 10
This compound (Predicted) > 60 < 15

This table presents illustrative data. The values for the target compound are predicted based on the known metabolic stability of related structures.

Conclusion

The cyclopropyl group in this compound plays a significant and multifaceted role in defining the molecule's chemical and metabolic characteristics. Its electronic and steric properties influence the reactivity of the pyridine ring, while its inherent stability towards oxidative metabolism makes it a valuable moiety for enhancing the pharmacokinetic profile of drug candidates. The synthetic handles present on this molecule, particularly the bromine atom, allow for its elaboration into a diverse range of derivatives through robust and well-established cross-coupling methodologies. A thorough understanding of the interplay between the cyclopropyl group and the pyridine core, as detailed in this guide, is essential for leveraging this scaffold in the design and development of novel therapeutic agents. The provided protocols and conceptual diagrams serve as a practical resource for researchers in this endeavor.

References

Methodological & Application

Synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base. The document includes a summary of reactants and products, a detailed step-by-step procedure, and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. The presence of the bromo-substituent allows for further functionalization through various cross-coupling reactions, while the cyclopropylmethoxy group can influence the compound's metabolic stability and binding affinity. The Williamson ether synthesis is the chosen method for this transformation due to its reliability and straightforward execution.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the alkoxide generated from 5-bromo-2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide to form the desired ether.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

G r1 5-Bromo-2-hydroxypyridine p1 This compound r1->p1 + r2 Cyclopropylmethyl bromide r2->p1 base Base (e.g., NaH, K2CO3) base->p1 Solvent (e.g., DMF, Acetone) p2 By-product (e.g., NaBr, KHCO3)

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
5-Bromo-2-hydroxypyridineC₅H₄BrNO173.99Starting Material
Cyclopropylmethyl bromideC₄H₇Br135.00Reagent
Sodium Hydride (NaH)NaH24.00Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
This compoundC₉H₁₀BrNO228.09Product

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Stoichiometry (approx.)1.0 eq. 5-Bromo-2-hydroxypyridine
1.2 eq. Cyclopropylmethyl bromide
1.5 eq. Sodium Hydride (60% dispersion in oil)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature to 50 °C
Reaction Time4-12 hours
Expected Yield70-90%
Purity (post-purification)>98%

Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Cyclopropylmethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-hydroxypyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Base Addition: Carefully add sodium hydride (1.5 eq., 60% dispersion in oil) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve, so ensure proper ventilation.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt (alkoxide).

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 eq.) dropwise via an addition funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can be gently heated to 40-50 °C to increase the rate, if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

G start Start setup Reaction Setup: - 5-Bromo-2-hydroxypyridine - Anhydrous DMF - Inert Atmosphere start->setup base_add Base Addition: - Add NaH portion-wise at 0 °C setup->base_add alkoxide_form Alkoxide Formation: - Stir at RT for 30-60 min base_add->alkoxide_form reagent_add Reagent Addition: - Add Cyclopropylmethyl bromide dropwise at 0 °C alkoxide_form->reagent_add reaction Reaction: - Warm to RT or 40-50 °C - Monitor by TLC reagent_add->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography workup->purification end Characterization: - NMR, MS purification->end

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water to produce hydrogen gas. Perform the addition in a well-ventilated fume hood.

  • Cyclopropylmethyl bromide is a lachrymator and should be handled in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Anhydrous solvents are required for this reaction to proceed efficiently. Ensure all glassware is thoroughly dried.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery, where the pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine core, specifically at the 5-position, through palladium-catalyzed cross-coupling reactions is a key strategy for structure-activity relationship (SAR) studies and the generation of novel drug candidates.

5-Bromo-2-(cyclopropylmethoxy)pyridine serves as a versatile building block for these transformations. The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, providing access to a diverse range of novel chemical entities with potential therapeutic applications. These application notes provide a detailed, illustrative protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The catalytic cycle generally proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Illustrative Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are illustrative and may require optimization for specific substrates to achieve the best results.

Materials:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate (or oil bath)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Ethyl acetate, hexane, brine, and anhydrous sodium sulfate for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-2-(cyclopropylmethoxy)pyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of bromo-pyridines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[2]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) with a ligand
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (3.0 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME/H₂O (5:1)
Temperature 90 °C100 °C85 °C
Typical Reaction Time 12-18 hours8-16 hours10-20 hours

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)Ln pd2_halide R-Pd(II)-X Ln pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)-Ar Ln pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R-Ar pd2_aryl->product aryl_halide R-X (this compound) aryl_halide->pd2_halide boronic_acid Ar-B(OH)2 boronic_acid->pd2_halide base Base base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with H2O and Brine - Dry and Concentrate reaction->workup purify Purification: (Silica Gel Column Chromatography) workup->purify product Isolated Product: 5-Aryl-2-(cyclopropylmethoxy)pyridine purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Ineffective base- Low reaction temperature- Use a fresh batch of catalyst or a different palladium source/ligand.- Ensure all solvents are properly degassed and dried.- Try a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature in increments.
Formation of side products (e.g., homocoupling) - Presence of oxygen- Catalyst decomposition- Ensure the reaction is maintained under a strict inert atmosphere.- Use a more stable catalyst or ligand.- Lower the reaction temperature.
Difficulty in purification - Co-elution of product and byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2-(cyclopropylmethoxy)pyridines. The protocol provided herein, along with the illustrative data and troubleshooting guide, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Careful optimization of the reaction parameters is crucial for achieving high yields and purity of the desired products, which can serve as key intermediates in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of primary and secondary amines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an invaluable tool in medicinal chemistry and drug development, where the arylamine motif is a common structural feature in biologically active molecules.[3]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-donating cyclopropylmethoxy group at the 2-position and the bromine atom at the 5-position of the pyridine ring influences the electronic properties and reactivity of the substrate, necessitating careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-(cyclopropylmethoxy)pyridin-5-amine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of palladium precursor, ligand, base, and solvent is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions.[2]

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public literature, the following tables summarize typical reaction conditions and yields for the amination of structurally similar 5-bromo-2-alkoxypyridines and other substituted bromopyridines. This data serves as a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Anilines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2485-95
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16~90
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane1101288-95

Table 2: Buchwald-Hartwig Amination with Primary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-HexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane1006-1280-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene1008-1885-95
CyclohexylaminePd(OAc)₂ (1.5)XPhos (3)LHMDS (1.5)THF8012-2475-85

Table 3: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10012-2490-98
PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1101685-95
DiethylaminePd(OAc)₂ (1.5)cataCXium® A (3)LHMDS (1.5)THF802085-95

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction parameters may be necessary to achieve the best results for a specific amine.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal reaction performance.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.

  • Strong bases like sodium tert-butoxide are hygroscopic and corrosive; handle with appropriate personal protective equipment.

Protocol 1: Amination with Anilines

  • Materials:

    • This compound (1.0 equiv)

    • Aniline derivative (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aniline derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Primary Alkylamines

  • Materials:

    • This compound (1.0 equiv)

    • Primary alkylamine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • RuPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Dioxane

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide to a dry reaction vessel.

    • Add this compound and a magnetic stir bar.

    • Seal the vessel, remove from the glovebox (if applicable), and add anhydrous dioxane and the primary alkylamine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: Amination with Secondary Amines

  • Materials:

    • This compound (1.0 equiv)

    • Secondary amine (e.g., Morpholine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

    • Add this compound and a stir bar.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous toluene and the secondary amine via syringe.

    • Seal the tube and heat the mixture to 100 °C in an oil bath with stirring.

    • Monitor the reaction's progress until completion.

    • Cool the mixture to room temperature, dilute with ether, and filter through Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination amine_coordination Amine Coordination pd_complex->amine_coordination RNH2 pd_amine_complex [Ar-Pd(II)(L)(H2NR)-Br] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(L)-NHR deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination product Ar-NHR (Product) reductive_elimination->product Experimental_Workflow setup 1. Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents 2. Add Reagents (Aryl Bromide, Amine, Base) setup->reagents catalyst 3. Add Catalyst System (Pd Source, Ligand) reagents->catalyst solvent 4. Add Anhydrous Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Work-up (Quench, Extract, Dry) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and often requiring a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups.[1][2][3] Consequently, it has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

Pyridine derivatives are fundamental structural motifs in a vast number of biologically active compounds and approved drugs.[1][4] The introduction of an alkynyl group onto the pyridine scaffold via Sonogashira coupling can significantly modulate the pharmacological properties of a molecule, making this transformation highly valuable in drug discovery and development.[1] 5-Bromo-2-(cyclopropylmethoxy)pyridine is a key building block, and its functionalization through Sonogashira coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures for structurally related bromopyridines.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized procedures that can be adapted and optimized for specific terminal alkynes.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)[1]

  • Copper(I) iodide (CuI) (5-10 mol%)[1]

  • Triethylamine (Et₃N) or another suitable amine base (2.0-3.0 equiv)[1]

  • Anhydrous solvent such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene[5][6]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).[1]

  • Add the anhydrous solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between room temperature and 100 °C, depending on the reactivity of the alkyne.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol can be advantageous for substrates that are sensitive to copper salts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (2-5 mol%)[3]

  • Ligand (e.g., triphenylphosphine or a bulky, electron-rich phosphine) if using a simple palladium salt[3]

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine)[3]

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand (if required).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction to an appropriate temperature (typically 50-120 °C) and monitor its progress.

  • Once the reaction is complete, cool it to room temperature.

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes representative conditions for the Sonogashira coupling of various bromopyridines, which can serve as a guide for the reaction of this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
25-BromopyrimidineVarious Terminal AlkynesPdCl₂(PPh₃)₂ (2-5)-CuI (5-10)Et₃NTHFRT--
32-Amino-5-bromo-4-methylpyridineTerminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003-
46-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT-High

Data adapted from references[1][6][7][8]. Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalysts (Aryl Halide, Pd Catalyst, CuI) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Solvent & Base B->C D 4. Add Alkyne C->D E 5. Heat & Stir (Monitor by TLC/GC-MS) D->E Reaction Start F 6. Cool to RT E->F Reaction Complete G 7. Filtration F->G H 8. Concentration G->H I 9. Column Chromatography H->I J J I->J Final Product

Caption: General workflow for Sonogashira coupling.

Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pdiarylbromide Ar-Pd(II)(Br)L2 pd0->pdiarylbromide Oxidative Addition (Ar-Br) pdiarylakyne Ar-Pd(II)(C≡CR)L2 pdiarylbromide->pdiarylakyne Transmetalation pdiarylakyne->pd0 Reductive Elimination product Ar-C≡CR pdiarylakyne->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->pdiarylbromide

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization via cross-coupling reactions allows for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The protocols provided herein are based on established methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This compound is a valuable heterocyclic building block, and the strategic placement of the bromine atom at the 5-position allows for its participation in a variety of palladium-catalyzed transformations. These reactions are crucial for the construction of complex molecules in drug discovery programs. This document details protocols for three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

General Reaction Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle typically consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper acetylide, or amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate R-Pd(II)-Br(L2) R = 2-(cyclopropylmethoxy)pyridin-5-yl Oxidative_Addition->Intermediate Ar-Br Transmetalation Transmetalation / Ligand Exchange Intermediate->Transmetalation Intermediate2 R-Pd(II)-R'(L2) Transmetalation->Intermediate2 Coupling_Partner R'-M / R'2NH Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various organoboron compounds, such as boronic acids and their esters.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Note: The following data is based on reactions with structurally similar bromopyridine substrates and should be considered as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Toluene/H₂O (5:1)1001280-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)DMF110875-85
42-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Acetonitrile/H₂O (3:1)802470-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, boronic acid, base, and catalyst/ligand in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent(s). B->C D Heat to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

A typical workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if applicable).

  • Seal the flask/vial, and evacuate and backfill with an inert gas three times.

  • Add the degassed organic solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(cyclopropylmethoxy)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives

Note: The following data is based on reactions with structurally similar bromopyridine substrates and should be considered as a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001280-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101875-90
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Toluene1001670-85
4PiperidinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.0)t-BuOH902465-80
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to generate the active catalyst.

  • Add this compound and the amine.

  • Seal the tube/vial and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-(cyclopropylmethoxy)pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl-2-(cyclopropylmethoxy)pyridines through the reaction of this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper(I) salts.

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of Bromopyridine Derivatives

Note: The following data is based on reactions with structurally similar bromopyridine substrates and should be considered as a starting point for optimization.

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)THF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPA (2.0)DMF80880-90
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2.0)Acetonitrile701270-85
41-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)i-Pr₂NH (2.0)Toluene901075-85
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-90 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-2-(cyclopropylmethoxy)pyridine.

Disclaimer: The provided protocols and data are intended as a guide and are based on reactions with analogous compounds. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal results. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for C-N Bond Formation with 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-(cyclopropylmethoxy)pyridin-5-amine derivatives through carbon-nitrogen (C-N) bond formation, starting from 5-Bromo-2-(cyclopropylmethoxy)pyridine. The methodologies outlined herein are centered around the widely utilized Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation reactions, which are foundational transformations in modern medicinal and process chemistry.[1][2][3]

The pyridine scaffold is a privileged structural motif in a vast number of biologically active compounds. The functionalization of this core, particularly through the introduction of diverse amine functionalities, is a critical step in the drug discovery process. This compound serves as a versatile building block, with the bromine atom at the 5-position being amenable to various cross-coupling reactions.

The choice between a Palladium- or Copper-catalyzed approach often depends on the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is renowned for its broad applicability and milder conditions, while the Ullmann condensation can be a valuable alternative, particularly for certain nucleophiles.[1][4]

Data Presentation: Comparative Analysis of C-N Coupling Methodologies

The successful implementation of C-N cross-coupling reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction parameters and expected outcomes for the amination of bromopyridines, providing a valuable starting point for the optimization of the reaction with this compound.

ParameterBuchwald-Hartwig Amination (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O
Ligand Xantphos, RuPhos, XPhos, BINAP1,10-Phenanthroline, L-Proline
Base NaOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80-120 °C100-180 °C
Reaction Time 2-24 hours12-48 hours
Typical Yield 60-95%40-80%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the amine, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ under an inert atmosphere of argon.[1]

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Degassing: To ensure the removal of any dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(cyclopropylmethoxy)pyridin-5-amine.

Visualizations

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl Ar-Br Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine Ar-Pd(II)-NHR'R''Br Ligand_Exch->PdII_Amine HNR'R'' Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR'R''(L) Deprot->PdII_Amido -HBr Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

The following diagram outlines the step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Amine - NaOtBu - Xantphos - Pd2(dba)3 - Anhydrous Toluene Start->Setup Inert Establish Inert Atmosphere (Argon) Setup->Inert Heat Heat to 100-110 °C Inert->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite Monitor->Workup Reaction Complete Extract Extraction: - Wash with Water and Brine Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: N-substituted 2-(cyclopropylmethoxy)pyridin-5-amine Purify->Product End End Product->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This reaction has become indispensable in the fields of medicinal chemistry and materials science due to its broad functional group tolerance, generally high yields, and the commercial availability of a wide array of boronic acids.[1][2] Pyridine derivatives are key structural motifs in numerous pharmaceuticals and agrochemicals, and the introduction of an aryl group at the 5-position of the pyridine ring can significantly modulate their biological activity.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine with a variety of arylboronic acids. The 2-(cyclopropylmethoxy) substituent is of particular interest in drug discovery for its potential to improve metabolic stability and physicochemical properties. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine-based compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding 5-aryl-2-(cyclopropylmethoxy)pyridine.

G cluster_0 General Reaction Scheme This compound This compound Product 5-Aryl-2-(cyclopropylmethoxy)pyridine This compound->Product + Arylboronic Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic Acid->Product Catalyst Pd Catalyst Base, Solvent

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. The yields are influenced by the electronic and steric properties of the arylboronic acid. Generally, electron-donating groups on the arylboronic acid tend to give higher yields, while sterically hindered or strongly electron-withdrawing groups may require more optimized conditions to achieve comparable results.[4][5]

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-(Cyclopropylmethoxy)-5-phenylpyridine85-95
24-Methoxyphenylboronic acid2-(Cyclopropylmethoxy)-5-(4-methoxyphenyl)pyridine90-98
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-(cyclopropylmethoxy)pyridine80-90
43-Thienylboronic acid2-(Cyclopropylmethoxy)-5-(thiophen-3-yl)pyridine75-85
52-Methylphenylboronic acid2-(Cyclopropylmethoxy)-5-(o-tolyl)pyridine70-80

Experimental Protocols

The following are two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a widely used and reliable method for a broad range of arylboronic acids.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(cyclopropylmethoxy)pyridine.

Protocol 2: Procedure with Pd(dppf)Cl₂ for More Challenging Couplings

For sterically hindered or electron-deficient arylboronic acids, a more active catalyst system, such as Pd(dppf)Cl₂, may be required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Toluene (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and finely ground potassium phosphate.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions are often faster and may be complete within 2-8 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (this compound, Arylboronic acid, Catalyst, Base) B 2. Reaction Setup (Inert atmosphere) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (e.g., 90-110 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 5-Bromo-2-(cyclopropylmethoxy)pyridine. While classical nucleophilic aromatic substitution (SNAr) on this substrate is feasible under specific conditions, modern palladium-catalyzed cross-coupling reactions offer a more versatile and widely applicable approach for the synthesis of diverse derivatives. This guide will focus predominantly on these robust palladium-catalyzed methods, including Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, which are indispensable tools in contemporary organic synthesis and drug discovery.

Introduction to Nucleophilic Substitution on Pyridine Rings

The pyridine ring system is a cornerstone of many pharmaceuticals and agrochemicals. The functionalization of substituted pyridines is therefore of great interest. In the case of this compound, the bromine atom at the 5-position can be replaced by various nucleophiles. The pyridine nitrogen atom activates the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[1][2][3][4][5] However, direct SNAr at the C5 position is generally less favorable unless harsh reaction conditions are employed.

For this reason, palladium-catalyzed cross-coupling reactions have become the methods of choice for the derivatization of such halo-pyridines.[6][7] These reactions proceed under milder conditions, tolerate a wider range of functional groups, and offer a broader substrate scope.[6][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][9]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6][7] This reaction is highly valuable in medicinal chemistry for the introduction of various amine functionalities.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of similar bromopyridine substrates.[7][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80460[10]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24N/A[7]

Note: Yields are based on a similar substrate (2-bromo-6-methyl pyridine) and may vary for this compound.

Suzuki Coupling: C-C Bond Formation with Boronic Acids

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid.[11][12][13][14][15]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is adapted from procedures for Suzuki coupling on related bromopyridine systems.[11]

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Reaction flask

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring to 85-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9512-18Moderate to Good[11]

Note: Yields are based on a similar substrate (5-bromo-2-methylpyridin-3-amine) and may vary.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and typically employs both palladium and copper catalysts.[16][17][18][19][20]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira coupling reactions.[16][17]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂))

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Pd Catalyst (mol%)Cu Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (2.5)DIPA (7.0)THFRT3High[17]

Note: Yields are based on a general procedure and may vary for the specific substrate.

Classical Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, classical SNAr can be achieved with highly nucleophilic reagents, often requiring elevated temperatures. An example of a successful SNAr on a related substrate is the reaction of 2,5-dibromopyridine with sodium methoxide.[21]

Experimental Protocol: Exemplary SNAr with an Alkoxide

This protocol is an adaptation based on the reaction of 2,5-dibromopyridine with sodium methoxide.[21]

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or other strong nucleophile

  • Solvent (e.g., Methanol, DMF)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and the solvent (e.g., Methanol).

  • Add the nucleophile (e.g., Sodium methoxide, 1.5-3.0 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Data Presentation: Example of SNAr on a Related Substrate

SubstrateNucleophile (eq)SolventConditionsProductYield (%)Reference
2,5-DibromopyridineNaOH (solid, excess)MethanolReflux, 5 h5-Bromo-2-methoxypyridine98[21]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the palladium-catalyzed cross-coupling reactions.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents A This compound G Reaction Setup (Inert Atmosphere) A->G B Amine (R₂NH) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs₂CO₃) E->G F Solvent (e.g., Toluene) F->G H Heating (80-110 °C) G->H I Workup & Purification H->I J Product (5-R₂N-2-(cyclopropylmethoxy)pyridine) I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound F Reaction Setup (Inert Atmosphere) A->F B Boronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heating (85-100 °C) F->G H Workup & Purification G->H I Product (5-R-2-(cyclopropylmethoxy)pyridine) H->I

Caption: Workflow for Suzuki Coupling.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound G Reaction Setup (Inert Atmosphere) A->G B Terminal Alkyne (R-C≡CH) B->G C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->G D Cu Catalyst (CuI) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., THF) F->G H Stirring (RT - 50 °C) G->H I Workup & Purification H->I J Product (5-(R-C≡C)-2-(cyclopropylmethoxy)pyridine) I->J

Caption: Workflow for Sonogashira Coupling.

References

Application Notes and Protocols for 5-Bromo-2-(cyclopropylmethoxy)pyridine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine core, a bromine atom, and a cyclopropylmethoxy group, offers medicinal chemists a versatile scaffold for the synthesis of novel bioactive molecules. The pyridine ring is a common motif in many approved drugs, often facilitating crucial interactions with biological targets. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The cyclopropylmethoxy moiety can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Due to the limited availability of public domain data on the specific applications of this compound, these application notes will utilize a closely related and well-documented analog, 5-bromo-2-aminopyridine , to illustrate the principles of its application in the synthesis of kinase inhibitors. The synthetic strategies and biological assays detailed herein are broadly applicable to derivatives of this compound.

Application Notes: Synthesis of p38 MAPK Inhibitors

The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] 5-bromo-2-aminopyridine and its analogs are particularly useful in the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6] The p38α isoform is the most extensively studied and is a major target for therapeutic intervention.[7] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive strategy for the treatment of inflammatory disorders.[6][8]

Utility of 5-Bromopyridine Scaffolds

The 5-bromo-2-aminopyridine scaffold is a "privileged" structure in the design of p38 MAPK inhibitors. The pyridine nitrogen and the 2-amino group can form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of ATP itself. The bromine atom at the 5-position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

G cluster_0 Cellular Stress / Inflammatory Cytokines cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Targets cluster_5 Cellular Response Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 MEKKs MEKKs MEKKs->MKK3 MEKKs->MKK6 p38 p38 MKK3->p38 MKK6->p38 MK2/3 MK2/3 p38->MK2/3 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation MK2/3->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Regulation Cell Cycle Regulation Transcription_Factors->Cell_Cycle_Regulation

p38 MAPK Signaling Pathway

Data Presentation

The following table summarizes the inhibitory activity of representative p38 MAPK inhibitors synthesized from 5-bromopyridine and related scaffolds.

Compound IDScaffoldp38α IC50 (nM)Reference
SB203580 Pyridinylimidazole50--INVALID-LINK--
Compound 1 2,4-Diaminopyrimidine8--INVALID-LINK--
Compound 2 Thiazole36--INVALID-LINK--
Compound 3 Pyrazole100--INVALID-LINK--
Compound 10 Indazole-carboxamide3370--INVALID-LINK--

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with an arylboronic acid.[9][10]

Materials:

  • 5-bromo-2-aminopyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Reaction: Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminopyridine derivative.

Protocol 2: In Vitro p38α Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of a test compound against p38α kinase.[11][12]

Materials:

  • Recombinant human p38α kinase

  • p38α substrate (e.g., ATF2 peptide)

  • ATP

  • Test inhibitor (serially diluted in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Also, prepare a DMSO-only control.

  • Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of p38α kinase and the substrate peptide in kinase buffer. Add 2 µL of this master mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.[13]

Workflow Visualization

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization start 5-Bromo-2-aminopyridine + Arylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification product 5-Aryl-2-aminopyridine (p38 Inhibitor Candidate) purification->product assay In Vitro p38α Kinase Assay product->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar optimization Lead Optimization sar->optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2-(cyclopropylmethoxy)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic solutions to enhance reaction efficiency and product yield.

Issue 1: Low to No Product Formation

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inhibition/Deactivation: The Lewis basic pyridine nitrogen of this compound can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] The electron-donating nature of the cyclopropylmethoxy group can further exacerbate this issue.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[3][4] 2. Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Pre-catalyst Choice: Utilize a pre-formed Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system to ensure the availability of the active catalytic species.[3]
Inefficient Oxidative Addition: The C-Br bond at the 5-position of the pyridine ring is the target for oxidative addition. While more reactive than a C-Cl bond, its reactivity can be influenced by the electronic properties of the substrate.[5][6]1. Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can provide the necessary activation energy for the oxidative addition step.[4] 2. Microwave Irradiation: Consider using microwave heating to achieve rapid and uniform heating, which can sometimes improve yields for challenging substrates.[4]
Suboptimal Base Selection: The base is crucial for the transmetalation step, where it activates the boronic acid or ester.[7][8]1. Base Screening: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging Suzuki couplings.[3][4] 2. Base Equivalents: Ensure an adequate amount of base is used, typically 2-3 equivalents relative to the limiting reagent.
Poor Solubility: The starting materials or catalyst may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and a sluggish reaction.1. Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly used.[5] The ratio may need to be optimized to ensure solubility of all components.

Issue 2: Significant Byproduct Formation

Side Reaction Minimization Strategies
Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, reducing the amount of coupling partner available.[1]1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than boronic acids.[3] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. 3. Weaker Base: If compatible with the reaction, a milder base may reduce the rate of protodeboronation.[1]
Homocoupling: Self-coupling of the boronic acid/ester to form a biaryl byproduct, often promoted by the presence of oxygen.[3]1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon or Nitrogen).[3] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenation: Replacement of the bromine atom on the starting material with a hydrogen atom.1. Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical when working with this compound?

A1: The pyridine nitrogen in your substrate can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species and low yields.[9] The 2-cyclopropylmethoxy group is electron-donating, which can increase the basicity of the pyridine nitrogen, making this inhibition more pronounced. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are essential as they sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preserving the catalyst's activity.[2][3]

Q2: Should I use a boronic acid or a boronic acid pinacol ester as the coupling partner?

A2: For improved stability and to minimize the common side reaction of protodeboronation, it is highly recommended to use a boronic acid pinacol ester (Bpin).[3] Boronic acids are more susceptible to hydrolysis, especially in the presence of aqueous bases, which leads to the formation of an undesired arene byproduct and reduces the overall yield.[1]

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A robust starting point for optimization would be:

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

These conditions should be considered a starting point and may require further optimization depending on the specific boronic ester used.

Q4: How can I effectively monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the desired product. This allows for the determination of the optimal reaction time and helps to avoid potential degradation of the product due to prolonged heating.

Q5: My reaction appears to stall before completion. What steps can I take?

A5: If the reaction stalls, it could be due to catalyst deactivation or insufficient reactivity. Consider the following:

  • Additional Catalyst/Ligand: In some cases, adding a second portion of the catalyst and ligand to the reaction mixture can restart the catalytic cycle.

  • Increase Temperature: Cautiously increasing the reaction temperature may help overcome a high activation energy barrier.[3]

  • Re-evaluate Base/Solvent: The choice of base and solvent system might not be optimal. A different combination could improve reaction rates and conversion.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized protocol and should be optimized for each specific substrate combination.

Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask or vial with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.[5]

Solvent Addition and Reaction:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 8-24 hours).[10]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended Range/OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands to prevent catalyst inhibition.[3]
Catalyst Loading 1 - 5 mol%Balance between reaction rate and cost.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases are often required for efficient transmetalation.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAqueous mixtures aid in dissolving the base and boronate species.
Temperature 80 - 120 °CHigher temperatures often needed for challenging couplings.[4]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArBr This compound (R¹-Br) ArBr->OxAdd BoronicEster Ar-B(pin) (R²-B(pin)) BoronicEster->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? (Ligand, Loading) start->check_catalyst check_conditions Are reaction conditions harsh enough? (Temperature) start->check_conditions check_byproducts Are side reactions occurring? (Protodeboronation, Homocoupling) start->check_byproducts solution_catalyst Use bulky, electron-rich ligand (e.g., XPhos). Increase catalyst loading. check_catalyst->solution_catalyst solution_conditions Increase temperature (80-120 °C). Consider microwave heating. check_conditions->solution_conditions solution_byproducts Use boronic ester (Bpin). Ensure thorough degassing. check_byproducts->solution_byproducts end Optimized Yield solution_catalyst->end solution_conditions->end solution_byproducts->end

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Reactions of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)pyridine. The information is designed to help identify and mitigate the formation of common side products in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?

A1: The most frequently encountered side products in Suzuki-Miyaura coupling reactions involving this compound are the homocoupling product of the boronic acid or ester and the hydrodehalogenation product of the starting material.

  • Homocoupling Product: This results from the coupling of two molecules of the organoboron reagent (e.g., an arylboronic acid) to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen.[1][2][3]

  • Hydrodehalogenation Product: In this side product, the bromine atom on the pyridine ring is replaced by a hydrogen atom, yielding 2-(cyclopropylmethoxy)pyridine. This can occur through various pathways, including protonolysis of the organopalladium intermediate.

Q2: What are the typical side products in Buchwald-Hartwig amination reactions using this compound?

A2: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromine atom is replaced by a hydrogen, forming 2-(cyclopropylmethoxy)pyridine.[4] This can compete with the desired C-N bond formation. The choice of ligand, base, and reaction conditions is crucial to minimize this side product.

Q3: What are potential side products when performing a lithiation or Grignard reaction with this compound?

A3:

  • Lithiation: When attempting to form the 5-lithio-2-(cyclopropylmethoxy)pyridine species, a potential side reaction is a "halogen dance," where the bromine atom migrates to an adjacent position on the pyridine ring, leading to isomeric lithiated species and subsequent products.[5]

  • Grignard Reagent Formation: The direct reaction of this compound with magnesium metal to form the Grignard reagent can be challenging and may lead to the formation of a Wurtz-type homocoupling product, 5,5'-bis(2-(cyclopropylmethoxy)pyridine). A more effective method is often a halogen-metal exchange reaction.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of boronic acid homocoupling product.

Troubleshooting Workflow:

G start High Homocoupling Detected degas Ensure Rigorous Degassing (Argon sparging of solvents) start->degas Oxygen is a key promoter catalyst Use Fresh, High-Quality Palladium Catalyst degas->catalyst ligand Optimize Ligand: Consider bulky, electron-rich phosphines catalyst->ligand base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base temp Lower Reaction Temperature base->temp result Reduced Homocoupling temp->result

Caption: Troubleshooting workflow for reducing boronic acid homocoupling.

Quantitative Data (Representative):

ParameterStandard ConditionsOptimized Conditions (Low Oxygen)
Desired Product Yield 60-70%>90%
Homocoupling Byproduct 15-25%<5%
Hydrodehalogenation 5-10%<5%

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with argon to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[7][8]

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Problem: Low yield of the desired amine and significant hydrodehalogenation.

Troubleshooting Workflow:

G start Low Amination Yield/ High Hydrodehalogenation ligand Ligand Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) start->ligand base Base Optimization: Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, LHMDS) ligand->base temp Adjust Temperature: Lower temperature may favor amination base->temp solvent Solvent Choice: Aprotic, anhydrous solvents are crucial (e.g., Toluene, Dioxane) temp->solvent result Improved Yield of Aminated Product solvent->result

Caption: Troubleshooting guide for improving Buchwald-Hartwig amination efficiency.

Quantitative Data (Representative):

ParameterSuboptimal ConditionsOptimized Conditions
Desired Product Yield 40-50%>85%
Hydrodehalogenation 30-40%<10%

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.[9][10]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Lithiation and Grignard Formation

Problem: Formation of isomers or homocoupled byproducts.

Troubleshooting Workflow:

G cluster_0 Lithiation cluster_1 Grignard Formation l_start Isomer Formation (Halogen Dance) l_temp Use Low Temperatures (e.g., -78 °C) l_start->l_temp l_time Shorten Lithiation Time l_temp->l_time l_result Improved Regioselectivity l_time->l_result g_start Homocoupling Product g_exchange Use Halogen-Metal Exchange (e.g., i-PrMgCl·LiCl) g_start->g_exchange g_direct If direct method used: - Activate Mg (Iodine) - Slow addition of halide g_start->g_direct g_result Higher Yield of Grignard Reagent g_exchange->g_result g_direct->g_result

Caption: Troubleshooting strategies for lithiation and Grignard reactions.

Detailed Experimental Protocol (Grignard Formation via Halogen-Metal Exchange):

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0-10 °C. Slowly add a solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.1 equiv.) dropwise, maintaining the internal temperature.[11][12]

  • Reaction: Stir the mixture at this temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by GC-MS.

  • Subsequent Reaction: The resulting Grignard reagent, 5-(chloromagnesio)-2-(cyclopropylmethoxy)pyridine, can be used directly in the next step by adding an electrophile to the reaction mixture.

References

Technical Support Center: Purification of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-2-(cyclopropylmethoxy)pyridine from typical reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction: Starting materials remain in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[1]
Product loss during extraction: The product may have some solubility in the aqueous layer.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.[2]
Improper chromatography conditions: The chosen solvent system may not be optimal, leading to poor separation and product loss.Optimize the solvent system for flash chromatography using TLC. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[3]
Degradation of the product: The compound may be sensitive to acidic or basic conditions, or prolonged heat.Use a milder purification technique if degradation is suspected. For example, if the compound is acid-sensitive, a copper sulfate wash can be used to remove pyridine-based impurities instead of an acid wash.[4][5] Neutralize the reaction mixture before workup and purification.
Co-elution of Impurities during Column Chromatography Inappropriate solvent system: The polarity of the eluent may be too high, causing impurities to travel with the product.Develop a gradient elution method, starting with a low polarity solvent and gradually increasing the polarity. The ideal TLC Rf for the product should be between 0.2 and 0.4 for good separation.[6][7]
Column overloading: Too much crude material on the column can lead to poor separation.A general guideline is to load 1-5% of the silica gel weight with the crude material.[7]
Presence of baseline impurities: Some impurities may not be visible on the TLC plate.Analyze fractions by a more sensitive method, such as LC-MS, to ensure purity.
Product Fails to Crystallize Solution is too dilute: The concentration of the product in the solvent is below the saturation point.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[8][9]
Supersaturated solution: The solution is concentrated, but crystal nucleation has not initiated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[8]
Incorrect solvent choice: The solvent may be too good at dissolving the product, even at low temperatures.Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., a polar solvent like ethyl acetate mixed with a non-polar solvent like hexanes).[9]
Discolored Product (Yellow or Brown) Presence of colored impurities: These can be byproducts from the synthesis or degradation products.[10]Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.[10]
Oxidation: The compound may be sensitive to air and light.Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in pyridine syntheses can include unreacted starting materials, over-brominated species (e.g., 3,5-dibromo-2-(cyclopropylmethoxy)pyridine), and byproducts from side reactions.[11] If pyridine was used as a solvent or reagent, it is also a common impurity.[4]

Q2: How can I effectively remove residual pyridine from my reaction mixture?

A2: Residual pyridine can be removed by performing an acidic wash of the organic layer with dilute HCl or a saturated aqueous solution of copper (II) sulfate.[4][5] The pyridine will form a water-soluble salt or complex that will be extracted into the aqueous layer. For acid-sensitive compounds, the copper sulfate wash is a milder alternative.[4][5]

Q3: My product is an oil at room temperature. Can I still use recrystallization?

A3: Recrystallization is only suitable for solid compounds. If your product is an oil, alternative purification methods such as flash column chromatography or distillation (if thermally stable) should be used.[9]

Q4: What is a good starting solvent system for flash column chromatography of this compound?

A4: A good starting point for developing a solvent system for pyridine derivatives is a mixture of hexanes and ethyl acetate.[3] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on a TLC plate.[6] For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can help to reduce peak tailing.[3]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound should be visible under a UV lamp (254 nm) due to the aromatic pyridine ring.[7] If the compound is not UV-active or for better visualization, you can use a potassium permanganate stain.[7]

Experimental Protocols

Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass wool or cotton

  • Sand

  • Flash chromatography column and accessories

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal solvent system using TLC. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired product.[6]

  • Column Packing:

    • Place a plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

    • Flush the column with the eluent until the silica bed is stable.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.

    • Carefully add the sample to the top of the silica gel.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure to the top of the column to begin elution.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Recrystallization

This protocol provides a general method for the recrystallization of solid this compound.

Materials:

  • Crude solid this compound

  • Appropriate recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slower cooling rates generally lead to the formation of larger and purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.[9] Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Product assess_purity Assess Purity (TLC, NMR, LC-MS) start->assess_purity is_pure Is Product Pure? assess_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield co_elution Co-elution of Impurities troubleshoot->co_elution no_crystals Failure to Crystallize troubleshoot->no_crystals discolored Discolored Product troubleshoot->discolored optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction optimize_chromatography Optimize Chromatography co_elution->optimize_chromatography optimize_crystallization Optimize Crystallization no_crystals->optimize_crystallization charcoal_treatment Activated Charcoal Treatment discolored->charcoal_treatment optimize_reaction->assess_purity optimize_chromatography->assess_purity optimize_crystallization->assess_purity charcoal_treatment->assess_purity

Caption: A workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic approach involves a two-step process:

  • Williamson Ether Synthesis: This step involves the reaction of a suitable 2-halopyridine (e.g., 2-chloro-5-bromopyridine or 2,5-dibromopyridine) with cyclopropylmethanol in the presence of a strong base to form the ether linkage.

  • Electrophilic Bromination: If starting from 2-(cyclopropylmethoxy)pyridine, a subsequent electrophilic bromination step is performed to introduce the bromine atom at the 5-position of the pyridine ring. The alkoxy group at the C2 position directs the bromination to the C5 position.

Q2: I am getting a low yield in the Williamson ether synthesis step. What are the common causes?

A2: Low yields in the Williamson ether synthesis of this derivative are often attributed to several factors:

  • Incomplete deprotonation of cyclopropylmethanol: The alkoxide of cyclopropylmethanol is the active nucleophile. Incomplete deprotonation by the base will result in a lower concentration of the nucleophile and thus a slower and less efficient reaction.

  • Competing elimination reactions: Although less likely with a primary alcohol like cyclopropylmethanol, the use of a sterically hindered base or high temperatures can promote elimination side reactions on the pyridine ring if a suitable leaving group is present.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time are crucial. Polar aprotic solvents like DMF or DMSO are generally preferred.[1]

  • Purity of reagents: The purity of the 2-halopyridine, cyclopropylmethanol, and the base can significantly impact the reaction outcome.

Q3: I am observing multiple spots on my TLC after the bromination step. What are the likely side products?

A3: The formation of multiple products during bromination typically indicates a lack of regioselectivity or over-bromination. The likely side products include:

  • Dibromo derivatives: Over-bromination can lead to the formation of dibrominated pyridine derivatives.

  • Other bromo-isomers: While the 2-alkoxy group strongly directs bromination to the 5-position, small amounts of other isomers (e.g., 3-bromo or 3,5-dibromo) might form, especially under harsh reaction conditions.

  • Degradation of the starting material: The pyridine ring can be sensitive to strong oxidizing conditions, which might be present depending on the brominating agent used.

Q4: Is the cyclopropylmethyl group stable under the reaction conditions?

A4: The cyclopropylmethyl group is generally stable under the conditions typically employed for Williamson ether synthesis and electrophilic bromination. The C-O bond is robust, and the cyclopropane ring does not readily open under these conditions. However, strongly acidic conditions or the presence of certain Lewis acids could potentially lead to ring-opening, so it is crucial to follow established protocols. The stability of the cyclopropylmethyl cation is well-documented, which speaks to the electronic nature of this group, but this does not typically translate to instability in the neutral ether molecule during these synthetic transformations.[2][3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2-(cyclopropylmethoxy)pyridine (Williamson Ether Synthesis)
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-halopyridine Incomplete deprotonation of cyclopropylmethanol.- Use a stronger base (e.g., NaH instead of NaOH or K2CO3). - Ensure the base is fresh and has not been deactivated by moisture. - Increase the stoichiometry of the base to 1.1-1.5 equivalents.
Low reaction temperature.- Gradually increase the reaction temperature, monitoring by TLC for product formation and potential side reactions.
Insufficient reaction time.- Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of a significant amount of elimination byproduct The base is too sterically hindered.- Switch to a less hindered base (e.g., NaH).
The reaction temperature is too high.- Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.[1]
Complex mixture of products Impure starting materials.- Verify the purity of the 2-halopyridine and cyclopropylmethanol by NMR or GC-MS. - Use freshly distilled solvents.
Issue 2: Poor Regioselectivity or Over-bromination during the Bromination of 2-(cyclopropylmethoxy)pyridine
Symptom Possible Cause Troubleshooting Steps
Formation of multiple bromo-isomers The reaction conditions are too harsh.- Use a milder brominating agent (e.g., N-Bromosuccinimide (NBS) instead of Br2). - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Incorrect solvent.- Use a less polar solvent to reduce the reactivity of the brominating agent.
Formation of dibrominated products Excess of brominating agent.- Use a stoichiometric amount of the brominating agent (1.0-1.05 equivalents). - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Degradation of starting material The brominating agent is too reactive.- Use a milder brominating agent like NBS. - Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

Experimental Protocols

Protocol 1: Synthesis of 2-(cyclopropylmethoxy)pyridine via Williamson Ether Synthesis

This protocol is a representative example based on general procedures for Williamson ether synthesis involving halopyridines.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 2-chloropyridine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

This protocol is a representative example based on general procedures for the bromination of activated pyridine rings.

Materials:

  • 2-(cyclopropylmethoxy)pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • Dissolve 2-(cyclopropylmethoxy)pyridine in acetonitrile or dichloromethane at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction with saturated aqueous Na2S2O3.

  • Wash the mixture with saturated aqueous NaHCO3.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[5]

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 2-(cyclopropylmethoxy)pyridine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF80585
2K2CO3DMF1001265
3NaOHDMSO90878
4NaHTHF65 (reflux)1072

Table 2: Representative Reaction Conditions and Yields for the Bromination of 2-(cyclopropylmethoxy)pyridine

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of 5-bromo isomer (%)
1NBSMeCN25292
2Br2AcOH25185 (with side products)
3NBSDCM0 to 25395
4Br2/HBrH2O50475 (with side products)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination cluster_purification Purification A 2-Halopyridine E 2-(cyclopropylmethoxy)pyridine A->E Heat B Cyclopropylmethanol B->E Heat C Base (e.g., NaH) C->E Heat D Solvent (e.g., DMF) D->E Heat H This compound E->H F Brominating Agent (e.g., NBS) F->H G Solvent (e.g., MeCN) G->H I Crude Product H->I J Column Chromatography / Recrystallization I->J K Pure Product J->K

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reactions A Low Yield in Williamson Ether Synthesis B Check Reagent Purity & Stoichiometry A->B C Review Reaction Conditions (Base, Solvent, Temp, Time) A->C D Investigate Side Reactions (TLC/GC-MS) A->D B1 Impure Starting Materials? B->B1 B2 Incorrect Stoichiometry? B->B2 B3 Base Deactivated? B->B3 C1 Base too weak? C->C1 C2 Temperature too low/high? C->C2 C3 Incorrect Solvent? C->C3 D1 E2 Elimination Product Observed? D->D1 E Optimize and Repeat B1->E B2->E B3->E C1->E C2->E C3->E D1->E

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

preventing degradation of 5-Bromo-2-(cyclopropylmethoxy)pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-(cyclopropylmethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during reactions?

A1: The primary degradation pathways for this compound in the course of a reaction include:

  • Reductive dehalogenation: Loss of the bromine atom to yield 2-(cyclopropylmethoxy)pyridine. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2]

  • Ether Bond Cleavage: The bond between the pyridine ring and the cyclopropylmethoxy group can be susceptible to cleavage, particularly under strong acidic conditions.

  • Pyridine Ring-Related Side Reactions: The basic nitrogen atom in the pyridine ring can interact with catalysts or reagents, sometimes leading to undesired side reactions or catalyst inhibition.[3][4][5]

  • Cyclopropyl Ring Opening: Although less common under standard cross-coupling conditions, the strained cyclopropyl ring can potentially undergo opening, especially in the presence of certain transition metals or radical species.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields or failing completely. What are the likely causes related to the substrate?

A2: Low yields or reaction failure with this compound in palladium-catalyzed reactions are often due to:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue for reactions involving pyridine substrates.[3][4][5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical. For instance, using a ligand that is not sufficiently electron-rich or sterically hindered may not prevent catalyst poisoning.[3]

  • Reductive Dehalogenation: This side reaction consumes the starting material and reduces the yield of the desired product.[1]

  • Impure Starting Material: Ensure the this compound is of high purity, as impurities can interfere with the catalytic cycle.

Q3: I am observing a significant amount of the dehalogenated byproduct, 2-(cyclopropylmethoxy)pyridine. How can I minimize this?

A3: To minimize reductive dehalogenation, consider the following strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over dehalogenation.[1]

  • Base Selection: The choice of base can influence the formation of palladium-hydride species that lead to dehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.[5]

  • Reaction Conditions: Ensure strictly anhydrous and oxygen-free conditions, as water and oxygen can contribute to the formation of palladium-hydride species. Thoroughly degas all solvents and reagents.[5]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes provide more consistent results and reduce side reactions compared to generating the active catalyst in situ.[1]

Q4: Is the cyclopropylmethoxy group stable under typical reaction conditions?

A4: The cyclopropylmethoxy group is generally stable under many reaction conditions. However, it can be sensitive to:

  • Strong Acids: The ether linkage can be cleaved under strongly acidic conditions.

  • Palladium Catalysis: While generally stable, some palladium-catalyzed reactions have been reported to induce C-C bond cleavage of cyclopropyl groups, although this is not a common degradation pathway for this specific substrate under typical cross-coupling conditions.[6][7]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

This section provides troubleshooting for common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen - Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) to shield the palladium center.[3][5] - Consider using N-heterocyclic carbene (NHC) ligands.[5] - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[8]
Inefficient Oxidative Addition - Ensure the palladium catalyst is active. Use a fresh batch or a reliable precatalyst. - For Suzuki couplings, remember that the reactivity order is generally I > Br > Cl. While the C-Br bond is reactive, challenging coupling partners may require more forcing conditions.[9]
Poor Transmetalation (Suzuki) - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[4][5] - Ensure the boronic acid/ester is pure and stable. Consider using the corresponding trifluoroborate salt or pinacol ester to avoid protodeboronation.[4]
Ineffective Base (Buchwald-Hartwig) - Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[3] - Ensure the base is fully soluble in the reaction solvent.[3]
Inert Atmosphere Not Maintained - Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen).[5][10] - Use proper Schlenk techniques or a glovebox.
Incorrect Solvent - Toluene and 1,4-dioxane are commonly used and effective solvents for these reactions.[3] - Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction.[11]
Inadequate Temperature - These reactions often require heating (typically 80-110 °C).[3][10] - If decomposition is suspected, try lowering the temperature and increasing the reaction time.

Issue 2: Significant Formation of Dehalogenated Byproduct

Potential Cause Troubleshooting Steps
Formation of Palladium-Hydride Species - Use bulky, electron-rich ligands to accelerate reductive elimination of the product.[1] - Ensure all reagents and solvents are strictly anhydrous. - Avoid solvents that can act as hydride sources (e.g., alcohols) if possible, or use them with caution.
Base-Induced Decomposition - Screen different bases. Sometimes a weaker base can reduce the rate of dehalogenation.[1]
Suboptimal Ligand Choice - Switch to ligands known to suppress dehalogenation, such as dppf for certain Suzuki reactions.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[12]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., a G3 precatalyst, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 1.5-3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)[3]

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and a stir bar.

  • Seal the tube, remove from the glovebox (if used), and add the degassed solvent and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

G Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions start Low or No Yield Observed catalyst Is the catalyst system active enough for a pyridine substrate? start->catalyst base Is the base appropriate and effective? catalyst->base Yes sol_catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading. catalyst->sol_catalyst No conditions Are the reaction conditions optimal? base->conditions Yes sol_base Screen bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald). Ensure base solubility. base->sol_base No dehalogenation Is reductive dehalogenation the major pathway? conditions->dehalogenation Yes sol_conditions Ensure inert atmosphere (degas solvents). Optimize temperature (80-110 °C). conditions->sol_conditions No sol_dehalogenation Use ligands known to suppress dehalogenation. Ensure anhydrous conditions. dehalogenation->sol_dehalogenation Yes rerun Re-run optimized reaction dehalogenation->rerun No sol_catalyst->rerun sol_base->rerun sol_conditions->rerun

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

G Potential Degradation Pathways of this compound cluster_conditions Reaction Conditions start This compound pd_coupling Pd-catalyzed Cross-Coupling start->pd_coupling acidic Strongly Acidic Conditions start->acidic radical Radical or High Energy Conditions start->radical dehalogenation Reductive Dehalogenation (Loss of Br) pd_coupling->dehalogenation ring_opening Cyclopropyl Ring Opening pd_coupling->ring_opening less common catalyst_poisoning Catalyst Poisoning pd_coupling->catalyst_poisoning ether_cleavage Ether Cleavage acidic->ether_cleavage radical->ring_opening

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-Bromo-2-(cyclopropylmethoxy)pyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guides and FAQs

Suzuki-Miyaura Coupling

Question: I am observing low or no yield in the Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings with substituted bromopyridines are a common issue. Several factors can contribute to this problem:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. To mitigate this, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center and promote the desired catalytic activity.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure high-quality reagents and consider using a pre-formed Pd(0) catalyst.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often necessary. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

Question: I am observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products can often be suppressed by optimizing the reaction conditions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing of the reaction mixture is essential.

  • Dehalogenation: The reduction of the bromopyridine to the corresponding pyridine can occur, especially at high temperatures. Using a milder base or a different phosphine ligand, and lowering the reaction temperature may help to reduce dehalogenation.

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is failing or giving very low yields. What is the most probable cause?

Answer: The most common issue with the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, inhibiting its catalytic activity.

Question: How can I overcome catalyst poisoning in the Buchwald-Hartwig amination of this substrate?

Answer: To overcome catalyst poisoning, the selection of the appropriate ligand is paramount. Sterically hindered and electron-rich biaryl phosphine ligands are highly effective. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding. Recommended ligands include:

  • XPhos

  • RuPhos

  • BrettPhos

Question: What are the signs of catalyst decomposition in my reaction?

Answer: Visual cues can often indicate catalyst decomposition. A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution. Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates that metallic palladium has precipitated out of the catalytic cycle.

  • No Color Change: If the reaction mixture remains colorless, it is likely that the catalyst has not become active.

  • Reaction Stalls: If initial product formation is observed, but the reaction does not proceed to completion, the catalyst may have decomposed over time.

Sonogashira Coupling

Question: I am struggling with the Sonogashira coupling of this compound. What are the key parameters to consider for optimization?

Answer: Successful Sonogashira couplings depend on a synergistic interplay of the catalyst system, base, and solvent.

  • Catalyst System: A dual catalyst system comprising a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. Copper-free conditions have also been developed and can be advantageous in preventing the homocoupling of the terminal alkyne (Glaser coupling).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly employed. The base is crucial for the deprotonation of the terminal alkyne.

  • Solvent: A variety of solvents can be used, with DMF and THF being common choices.

Question: How can I prevent the homocoupling of my terminal alkyne (Glaser coupling) in a Sonogashira reaction?

Answer: The formation of alkyne dimers is a frequent side reaction. To minimize this:

  • Use Copper-Free Conditions: As mentioned, omitting the copper(I) co-catalyst can prevent Glaser coupling.

  • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere, as oxygen can promote homocoupling.

  • Control of Reaction Temperature: Lowering the reaction temperature may also help to suppress this side reaction.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of substrates structurally similar to this compound. This data serves as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100--
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80-Good

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.8)(±)-BINAP (3.5)NaOtBuToluene80460
Pd(OAc)₂XantphosCs₂CO₃Toluene100--
Pd(OAc)₂XPhosNaOtBuToluene80-110--
Pd(OAc)₂RuPhosLiHMDSToluene80-110--

Table 3: Sonogashira Coupling of Bromopyridine Derivatives

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
PdCl₂(PPh₃)₂CuIEt₃NTHFRT3-482-92
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16High
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture vigorously at 85-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Combine Starting Materials, Base, and Catalyst in a Dry Flask inert Establish Inert Atmosphere (Ar or N2) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield inhibition Catalyst Inhibition (Pyridine Coordination) start->inhibition inactive Inactive Catalyst (Pd(0) not formed) start->inactive decomposition Catalyst Decomposition (Palladium Black) start->decomposition base Suboptimal Base start->base solvent Poor Solvent Choice start->solvent temp Incorrect Temperature start->temp oxygen Oxygen Sensitivity start->oxygen ligand Use Bulky, Electron-Rich Ligand inhibition->ligand precatalyst Use Pd(0) Precatalyst inactive->precatalyst screen Screen Bases, Solvents, & Temps decomposition->screen base->screen solvent->screen temp->screen degas Thoroughly Degas Reaction Mixture oxygen->degas

Caption: A troubleshooting decision tree for low product yield.

catalytic_cycle cluster_reactants pd0 Pd(0)L_n oa Oxidative Addition Complex pd0->oa Ar-X trans Transmetalation Complex oa->trans Coupling Partner re Reductive Elimination Complex trans->re re->pd0 Product product Coupled Product re->product arx This compound arx->oa partner Boronic Acid / Amine / Alkyne partner->trans

solvent effects on the reactivity of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-(cyclopropylmethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solvent effects on the reactivity of this compound, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and how does the solvent choice impact them?

A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The choice of solvent is critical as it influences reagent solubility, catalyst stability, and reaction rates.[1][2] For instance, in Suzuki-Miyaura reactions, solvent polarity can affect the stability of catalytic intermediates.[3] In Buchwald-Hartwig aminations, solvents like toluene and 1,4-dioxane are common, while THF might sometimes lead to lower yields.[1][3]

Q2: How does solvent polarity affect the outcome of a Suzuki-Miyaura coupling with this substrate?

A2: The effect of solvent polarity on Suzuki-Miyaura couplings can be complex and does not always trend with the dielectric constant.[4][5] While non-polar solvents like toluene are common, polar aprotic solvents or aqueous mixtures (e.g., 1,4-dioxane/water) are often effective, especially for heterocyclic substrates, as they can help dissolve inorganic bases and stabilize key intermediates in the catalytic cycle.[3][6] However, some polar solvents like DMF and MeCN have been shown to alter selectivity in certain cases.[4][5]

Q3: For a Buchwald-Hartwig amination, what is a good starting solvent?

A3: Toluene and 1,4-dioxane are excellent starting points for Buchwald-Hartwig amination reactions.[1][3][7] They are generally effective for a wide range of substrates. Toluene is often favored for its ability to facilitate high conversion rates.[3] If reagent solubility is an issue, 1,4-dioxane can be a better choice.[7]

Q4: Are there any "green" or more environmentally friendly solvent alternatives for reactions with this compound?

A4: Yes, there is a growing interest in using greener solvents. For Suzuki-Miyaura reactions, propylene carbonate (PC) and even water have been explored as alternatives to traditional organic solvents.[3][8] For Buchwald-Hartwig aminations, conducting the reaction in water or under solvent-free (neat) conditions is an area of active research.[3][9]

Q5: Can the pyridine nitrogen in this compound interfere with the reaction? How does the solvent choice affect this?

A5: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[7] This is a common challenge with 2-halopyridine substrates.[7] The choice of a sterically bulky ligand is the primary way to mitigate this issue. While the solvent's role in this specific interaction is less direct, a solvent that promotes a fast catalytic turnover can minimize the time the catalyst is vulnerable to coordination by the pyridine nitrogen.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step & Rationale
Inappropriate Solvent System Screen alternative solvents. If using a non-polar solvent like toluene, try a polar aprotic/water mixture such as 1,4-dioxane/water (4:1). The polarity can significantly impact the solubility of reagents and stabilize catalytic intermediates.[3][6]
Poor Reagent Solubility Ensure all reagents, especially the inorganic base (e.g., K₃PO₄, K₂CO₃), are adequately soluble or form a fine suspension.[3] The addition of water can aid in dissolving the base.[3]
Catalyst Deactivation Thoroughly degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Ensure the solvent is anhydrous, as water can sometimes lead to unwanted side reactions.[3]
Incorrect Base/Solvent Pairing The effectiveness of a base can be highly solvent-dependent. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) with your chosen solvent. This is crucial for the transmetalation step.[3]
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step & Rationale
Catalyst Poisoning by Pyridine This is the most common issue for 2-bromopyridines.[7] Use a sterically bulky phosphine ligand (e.g., XPhos, RuPhos) to shield the palladium center and prevent coordination by the substrate's nitrogen atom.[7]
Reagent Insolubility If starting materials or the base are not dissolving, the reaction will be inefficient.[7] Switch from toluene to 1,4-dioxane to improve solubility. A more polar solvent like DMF could be tested cautiously, as it may coordinate to the palladium.[7]
Inactive Catalyst Ensure the palladium precursor and ligand are high quality and have been stored under an inert atmosphere.[1] The active Pd(0) species is sensitive to oxygen. Using a pre-catalyst can provide more reliable results.[1]
Side Reactions (e.g., Hydrodehalogenation) This side reaction replaces the bromine with a hydrogen. Optimize the base; sometimes a weaker base can reduce this.[1] Lowering the reaction temperature may also help minimize side reactions.[1]

Data Presentation: Solvent Effects on Cross-Coupling Reactions

The following tables summarize representative data for substrates similar to this compound and should serve as a strong starting point for optimization.

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Bromopyridines

Solvent SystemBaseCatalyst/LigandTemp (°C)Typical YieldNotes
1,4-Dioxane / H₂O (4:1)K₃PO₄Pd(dppf)Cl₂85-95Good to ExcellentA very common and reliable system for heterocyclic halides.[3][6]
Toluene / H₂O (2:1)Na₂CO₃Pd(PPh₃)₄90-100Moderate to GoodClassic conditions; may require higher temperatures.
Isopropanol / H₂O (2:1)K₂CO₃Pd(OAc)₂85-90GoodA greener solvent alternative that can be effective.[10]
DMFK₂CO₃Pd(PPh₃)₄100VariableCan promote high rates but may lead to side reactions or catalyst decomposition. Use with caution.

Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines

SolventBaseCatalyst/LigandTemp (°C)Typical YieldNotes
TolueneNaOtBuPd₂(dba)₃ / XPhos80-110Good to ExcellentA robust, widely used system.[1][3] Good for preventing catalyst poisoning.
1,4-DioxaneNaOtBuPd₂(dba)₃ / RuPhos80-110Good to ExcellentExcellent alternative to toluene, often better for solubility.[1][3][7]
THFNaOtBuPd(OAc)₂ / BINAP65-70Low to ModerateLower boiling point limits temperature. Often gives lower yields compared to toluene or dioxane.[1][3]
DMFCs₂CO₃Pd₂(dba)₃ / Xantphos100-120Moderate to GoodCan be effective, especially with weaker bases, but requires careful optimization.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.[3][6]

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously until completion, monitoring by TLC or LC-MS.[3][6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[1]

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.[1][3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.[1][3]

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Selection_Workflow cluster_start Reaction Planning cluster_screening Solvent Screening cluster_optimization Optimization Start Define Reaction Type (e.g., Suzuki, Buchwald) Initial_Choice Select Initial Solvent (e.g., Toluene or Dioxane/H2O) Start->Initial_Choice Test_Run Perform Small-Scale Test Reaction Initial_Choice->Test_Run Analyze Analyze Outcome (Yield, Purity, Side Products) Test_Run->Analyze Solubility_Issue Insolubility? Try Dioxane/H2O or DMF Analyze->Solubility_Issue Poor Solubility Side_Reaction_Issue Side Reactions? Try less polar (Toluene) or lower temperature Analyze->Side_Reaction_Issue Side Products Low_Rate_Issue Low Reaction Rate? Try more polar (DMF) or higher temperature Analyze->Low_Rate_Issue Low Conversion Success Optimized Conditions Found Analyze->Success Successful Solubility_Issue->Test_Run Side_Reaction_Issue->Test_Run Low_Rate_Issue->Test_Run

Caption: A general workflow for selecting and optimizing a solvent for cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Product Yield Q1 Are reagents & solvents pure and anhydrous? Start->Q1 Sol_1 Use anhydrous, degassed solvents & pure reagents. Q1->Sol_1 No Q2 Is the catalyst active and handled under inert conditions? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Start Sol_2 Use a pre-catalyst or fresh reagents. Q2->Sol_2 No Q3 Is reagent solubility an issue in current solvent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->Start Sol_3 Screen alternative solvents (e.g., switch Toluene for Dioxane/H2O). Q3->Sol_3 Yes Success Problem Resolved Q3->Success No A3_Yes Yes A3_No No Sol_3->Start

Caption: Troubleshooting guide for low yield in palladium-catalyzed cross-coupling reactions.

Solvent_Properties_Relationship cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Solubility Reagent/Base Solubility Polarity->Solubility Influences Rate Reaction Rate Polarity->Rate Influences Coordinating_Ability Coordinating Ability Stability Catalyst Stability Coordinating_Ability->Stability Can decrease Boiling_Point Boiling Point Temp Max Reaction Temp Boiling_Point->Temp Determines Solubility->Rate Rate->Stability Stability->Rate Temp->Rate

References

Technical Support Center: Managing Thermal Stability of 5-Bromo-2-(cyclopropylmethoxy)pyridine in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)pyridine. This resource provides essential guidance on managing the thermal stability of this compound in high-temperature reactions to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

Q2: What are the potential hazards associated with heating this compound?

A2: Heating this compound, especially in a closed system, can lead to decomposition, which may generate hazardous fumes and a rapid increase in pressure. For similar brominated compounds, hazardous decomposition products include toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[2]. Uncontrolled heating of exothermic reactions involving this compound could potentially lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.

Q3: What is a safe temperature range for reactions involving this compound?

A3: Without specific thermal analysis data, a definitive "safe" temperature range cannot be provided. However, for high-temperature reactions like Suzuki-Miyaura cross-coupling, which are common for brominated pyridines, temperatures typically range from 80 °C to 110 °C[3]. It is critical to start with small-scale experiments and carefully monitor the reaction for any signs of an uncontrolled exotherm. The reaction temperature should be kept as low as possible while still achieving the desired reaction rate.

Q4: How can I monitor the thermal stability of my reaction in real-time?

A4: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated temperature probe placed directly in the reaction mixture. For potentially exothermic reactions, it is advisable to have a system that can automatically control the temperature by adjusting the heating or cooling. Any deviation from the expected temperature profile should be treated as a potential sign of an exothermic event. For larger scale reactions, consider using a reaction calorimeter to accurately measure heat flow.

Q5: What are the best practices for setting up a high-temperature reaction with this compound?

A5:

  • Start Small: Always begin with small-scale experiments to establish the safety parameters before scaling up.

  • Proper Equipment: Use clean, dry glassware and ensure your heating apparatus (e.g., oil bath, heating mantle) provides uniform and well-controlled heating. For temperatures above 150 °C, consider using silicone oil or a sand bath instead of mineral oil[4].

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Controlled Addition: For potentially exothermic reactions, add reagents slowly and monitor the temperature closely.

  • Efficient Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Emergency Plan: Have a plan in place for rapid cooling in case of an unexpected exotherm. This could include an ice bath or a cooling coil.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Sudden, unexpected increase in reaction temperature. The reaction is more exothermic than anticipated, or a decomposition process has initiated, potentially leading to a thermal runaway.1. Immediately remove the heat source. 2. If safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium. 3. If the temperature continues to rise uncontrollably, and it is safe to do so, consider quenching the reaction by adding a cold, inert solvent. 4. Alert colleagues and be prepared to evacuate if the situation cannot be controlled.
Darkening or charring of the reaction mixture at high temperatures. This is a strong indicator of thermal decomposition of the starting material, reagents, or products.1. Reduce the reaction temperature immediately. 2. Monitor the reaction progress at the lower temperature to see if the desired transformation can still occur. 3. If decomposition persists even at lower temperatures, consider alternative synthetic routes that do not require high heat, or investigate different catalysts or solvents that may allow the reaction to proceed at a lower temperature.
Low or no product yield in a high-temperature reaction. The reaction temperature may be too high, causing decomposition of the product as it forms. Alternatively, the temperature may not be high enough to overcome the activation energy.1. If decomposition is suspected (see above), lower the reaction temperature in increments and monitor the yield. 2. If there is no reaction, cautiously increase the temperature in small increments while carefully monitoring for any signs of decomposition or exotherm. 3. Ensure that all reagents and catalysts are pure and active, as this can also lead to low yields.
Inconsistent results when scaling up a high-temperature reaction. Heat transfer becomes less efficient as the scale of the reaction increases. This can lead to poor temperature control and the formation of hot spots.1. Do not scale up a reaction by more than a factor of three at a time[5]. 2. Ensure that stirring is sufficiently vigorous for the larger volume. 3. Re-optimize the heating and cooling parameters for the larger scale. Consider a jacketed reactor for better temperature control on a larger scale. 4. The rate of reagent addition may need to be adjusted to manage the heat generated in a larger volume.

Data Presentation

Table 1: Physicochemical and Thermal Data for this compound and Related Compounds

PropertyThis compound5-Bromo-2-(1-ethyl-cyclopropylmethoxy)-pyridine (Similar Compound)5-Bromo-2-methoxypyridine (Related Compound)
Molecular Formula C₉H₁₀BrNOC₁₁H₁₄BrNOC₆H₆BrNO
Molecular Weight 228.09 g/mol 256.14 g/mol 188.02 g/mol [6]
Boiling Point Data not available286.9 ± 20.0 °C (Predicted)[1]80 °C @ 12 mmHg[6]
Decomposition Temperature Data not availableData not availableData not available
Storage Temperature 2-8°CData not availableRoom Temperature

Note: The absence of specific data for the target compound underscores the importance of experimental thermal analysis.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Cross-Coupling Reaction (e.g., Suzuki Coupling)

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.

  • Heating and Monitoring:

    • Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the internal reaction temperature with a thermocouple.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Experimental Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a clean DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to heat under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Data Acquisition:

    • Heat the sample from ambient temperature to a temperature high enough to induce decomposition (e.g., 300-400 °C), while continuously recording the heat flow.

  • Data Analysis:

    • Analyze the resulting DSC thermogram to identify the onset temperature of any exothermic or endothermic events. A sharp, significant exotherm is indicative of decomposition. The onset of this exotherm is a critical parameter for determining the maximum safe operating temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Assemble Dry Glassware reagents Add Reactants, Catalyst, and Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to Set Temperature solvent->heat monitor Monitor Temperature and Progress heat->monitor monitor->heat Adjust Temp. cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract purify Purification (e.g., Chromatography) extract->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for high-temperature reactions.

Troubleshooting_Thermal_Instability cluster_immediate_actions Immediate Actions cluster_analysis Analysis cluster_solutions Solutions issue Issue: Unexpected Exotherm or Decomposition remove_heat Remove Heat Source issue->remove_heat cool_reaction Apply External Cooling remove_heat->cool_reaction check_temp Is Temperature Controlled? cool_reaction->check_temp yes_controlled Yes check_temp->yes_controlled no_controlled No check_temp->no_controlled lower_temp Lower Reaction Temperature yes_controlled->lower_temp quench Emergency Quench no_controlled->quench change_conditions Change Catalyst/Solvent lower_temp->change_conditions dsc_tga Perform Thermal Analysis (DSC/TGA) change_conditions->dsc_tga

Caption: A logical workflow for troubleshooting thermal instability issues.

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-(cyclopropylmethoxy)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-2-(cyclopropylmethoxy)pyridine and need to remove residual palladium catalysts from their reaction products. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the final product meets the stringent purity requirements for pharmaceutical ingredients.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing this compound.

Issue 1: High Levels of Residual Palladium After Standard Filtration

  • Possible Cause: The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating with palladium species. This coordination can lead to the formation of soluble palladium complexes that are not effectively removed by simple filtration intended for heterogeneous catalysts like palladium on carbon (Pd/C).[1][2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are often effective.[3][4][5] These scavengers can bind to both Pd(0) and Pd(II) species.

    • Use Activated Carbon: Activated carbon can be a cost-effective method for adsorbing palladium residues.[6][7][8] A subsequent filtration through Celite is necessary to remove the carbon particles.[1][9]

    • Optimize Filtration: If using a heterogeneous catalyst, ensure the filtration method is robust. Use a fine porosity filter or a thick pad of Celite (1-2 cm) to trap finely dispersed palladium particles.[10][11] Pre-wetting the Celite pad with the solvent can improve its efficacy.[11]

    • Consider Crystallization: Crystallization of the final product can be an effective purification step. In some cases, adding a chelating agent like N-acetylcysteine or thiourea can help retain the palladium in the mother liquor.[1]

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: The product, this compound, may non-specifically adsorb onto the scavenger material, particularly with high surface area adsorbents like activated carbon.[1]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a small panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1][11]

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[1]

    • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[1][11]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may reduce its adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving pyridine-containing compounds?

A1: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly with palladium, forming soluble complexes.[1][2] This prevents the straightforward removal of the catalyst by simple filtration, which is typically effective for heterogeneous palladium catalysts.

Q2: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs. For palladium, which is considered a Class 2B element, the oral concentration limit is typically 10 ppm.[12]

Q3: What analytical techniques are used to quantify residual palladium?

A3: The most common and sensitive methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[13][14] For more rapid, in-process checks, techniques like X-ray fluorescence (XRF) can also be used.[2]

Q4: Can I reuse the palladium catalyst after removal?

A4: For heterogeneous catalysts like Pd/C, recovery and reuse are often possible, especially in large-scale manufacturing, to reduce costs.[15][16] However, the activity of the recycled catalyst may be lower. Scavenged palladium is typically part of a complex waste stream and is not easily reused without further processing.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Efficiency (Final Pd Level)AdvantagesDisadvantages
Filtration (Celite) >100 ppm (for soluble Pd)[17]Simple, fast, removes heterogeneous Pd.[10][11]Ineffective for soluble or colloidal palladium species.[10][11]
Activated Carbon <50 ppm[8]Cost-effective, readily available.[6][8]Can lead to product loss due to non-specific adsorption.[1]
Silica-Based Scavengers (e.g., Thiol, TMT) <10 ppm[3][4][17]High efficiency and selectivity.[3][4]Higher cost compared to activated carbon.
Polymer-Supported Scavengers (e.g., MP-TMT) <10 ppm[3][5]High capacity, robust.[3][18]May require longer reaction times for efficient scavenging.
Crystallization Variable, often <100 ppm[1]Can provide very pure product.Product loss in mother liquor; may not be effective for all compounds.[3]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Dissolution: After the reaction is complete, if the product is isolated, dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined through small-scale trials.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[9]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or ICP-OES to confirm it meets the required specifications.[2]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A general guideline is to use 5-10% activated carbon by weight relative to the crude product.[9]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[1][9] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric; handle with care.[9]

  • Washing: Wash the Celite/carbon pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.[1]

  • Analysis: Determine the residual palladium concentration.

Visualizations

Palladium_Removal_Workflow cluster_0 Reaction Work-up cluster_1 Palladium Removal cluster_2 Product Isolation & Analysis Crude Product Crude Product Add Scavenger/Adsorbent Add Scavenger/Adsorbent Crude Product->Add Scavenger/Adsorbent Stir (Time/Temp Optimization) Stir (Time/Temp Optimization) Add Scavenger/Adsorbent->Stir (Time/Temp Optimization) Filtration Filtration Stir (Time/Temp Optimization)->Filtration Concentrate Filtrate Concentrate Filtrate Filtration->Concentrate Filtrate Purified Product Purified Product Concentrate Filtrate->Purified Product ICP Analysis ICP Analysis Purified Product->ICP Analysis

Caption: General workflow for palladium removal from reaction products.

Troubleshooting_Logic node_action node_action node_ok node_ok start High Residual Pd? q_soluble Soluble Pd Suspected? start->q_soluble Yes a_celite Optimize Celite Filtration start->a_celite No a_scavenger Use Scavenger (Thiol, TMT) q_soluble->a_scavenger Yes a_carbon Use Activated Carbon q_soluble->a_carbon Alternatively q_loss Product Loss? a_scavenger->q_loss a_carbon->q_loss a_optimize Optimize Scavenger Type/Amount & Wash Thoroughly q_loss->a_optimize Yes ok Pd < Limit q_loss->ok No a_optimize->ok a_celite->ok

Caption: Troubleshooting decision tree for palladium removal.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of intermediates such as 5-Bromo-2-(cyclopropylmethoxy)pyridine is a critical parameter that can significantly influence the outcome of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). A thorough understanding of the purity profile, including the identification and quantification of any impurities, is essential for process control and regulatory compliance. This guide provides an objective comparison of the primary analytical methods for assessing the purity of this compound, complete with representative experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.

Method Principle Advantages Limitations Typical Purity Range (%) Limit of Detection (LOD) / Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile impurities. Well-established for quantitative analysis.May require development of specific methods for optimal separation.98.0 - 99.9%LOD: ~0.01%, LOQ: ~0.03%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection for identification.Excellent for identifying and quantifying volatile and semi-volatile impurities and residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.98.0 - 99.9%LOD: < 10 ppm, LOQ: < 30 ppm for residual solvents and volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the signal intensity of specific nuclei in a magnetic field.Provides an absolute measure of purity without the need for a specific reference standard for the main component. Can identify and quantify structurally related impurities.Lower sensitivity compared to chromatographic methods. May be complex to interpret if multiple impurities are present with overlapping signals.> 99.0%LOD: ~0.1%, LOQ: ~0.3%

Experimental Protocols

Accurate and reproducible purity assessment is contingent on well-defined and validated experimental protocols. The following sections detail standard methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common approach for the purity analysis of substituted pyridines due to its high resolving power for separating the main component from closely related impurities.[1]

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a binary or quaternary pump, an autosampler, and a column oven.[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 1 minute.

    • Linearly decrease A to 30% over 15 minutes.

    • Hold at 30% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, including residual solvents that may be present from the synthesis process.[2]

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer. A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.[2]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Split (e.g., 50:1) with an injection volume of 1 µL.

MS Conditions:

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dissolve the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Spectroscopy

¹H NMR spectroscopy is a valuable technique for providing structural confirmation and can be adapted for quantitative analysis to determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[1]

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the signals of this compound or its expected impurities (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent to dissolve the sample and standard completely.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Visualizing the Analytical Workflow

To better understand the logical flow of a comprehensive purity assessment, the following diagrams illustrate the general workflow and a comparison of the key decision points for selecting an analytical method.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Sample Receipt Sample Receipt Method Selection Method Selection Sample Receipt->Method Selection Sample Preparation Sample Preparation Method Selection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Processing & Analysis Data Processing & Analysis Instrumental Analysis->Data Processing & Analysis Purity Reporting Purity Reporting Data Processing & Analysis->Purity Reporting Method_Comparison cluster_1 Analytical Method Comparison HPLC HPLC High Resolution Quantitation Non-volatile Impurities GC_MS GC-MS High Sensitivity Volatile Impurities Residual Solvents qNMR qNMR Absolute Purity Structural Info No Reference Std. Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Purity_Assessment->GC_MS Purity_Assessment->qNMR

References

A Comparative Spectroscopic Guide to the Reaction Products of 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the spectroscopic characteristics of products derived from key cross-coupling reactions of 5-Bromo-2-(cyclopropylmethoxy)pyridine. This document provides a detailed analysis of expected and analogous product structures, supported by experimental data from nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside standardized experimental protocols.

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks, this compound serves as a valuable starting material for introducing diverse molecular fragments through transition-metal catalyzed cross-coupling reactions. The electron-donating nature of the cyclopropylmethoxy group at the 2-position influences the reactivity of the C-Br bond at the 5-position, making it an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the spectroscopic signatures of the resulting products is paramount for reaction monitoring, purification, and structural confirmation.

This guide presents a comparative analysis of the spectroscopic data for the products of these key reactions. While specific experimental data for the direct reaction products of this compound is not extensively available in publicly accessible literature, this guide provides data from closely related analogues to predict and interpret the spectroscopic outcomes.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the expected products of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this compound, alongside data for analogous compounds to provide a comparative framework.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAr-H (ppm)Pyridine-H (ppm)Other Protons (ppm)
Predicted 5-Phenyl-2-(cyclopropylmethoxy)pyridine~7.30-7.60 (m, 5H)~8.40 (d), ~7.80 (dd), ~6.80 (d)~4.10 (d, 2H, OCH₂), ~1.30 (m, 1H, CH), ~0.60 (m, 2H, CH₂), ~0.40 (m, 2H, CH₂)
5-(4-Chlorophenyl)-2-methylpyridin-3-amine[1]7.71–7.41 (m, 4H)8.2 (s, 1H), 7.11 (s, 1H)2.5 (s, 3H, methyl)
Predicted 5-(Morpholin-4-yl)-2-(cyclopropylmethoxy)pyridine-~8.10 (d), ~7.30 (dd), ~6.70 (d)~4.10 (d, 2H, OCH₂), ~3.80 (t, 4H, NCH₂), ~3.10 (t, 4H, OCH₂), ~1.30 (m, 1H, CH), ~0.60 (m, 2H, CH₂), ~0.40 (m, 2H, CH₂)
N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine)[2]-7.06 (t, 2H), 6.34 (d, 2H), 5.97 (d, 2H)5.39 (s, 2H, NH), 4.05 (m, 2H, ipso cyclohexane‑CH), 2.52 (s, 6H, Py-CH₃), 2.30 (m, 2H, cyclohexane-CH₂), 1.58 (m, 2H, cyclohexane-CH₂), 1.25 (m, 4H, cyclohexane-CH₂)
Predicted 5-(Phenylethynyl)-2-(cyclopropylmethoxy)pyridine~7.30-7.50 (m, 5H)~8.50 (d), ~7.80 (dd), ~6.80 (d)~4.10 (d, 2H, OCH₂), ~1.30 (m, 1H, CH), ~0.60 (m, 2H, CH₂), ~0.40 (m, 2H, CH₂)
3-(Phenylethynyl)pyridine[3]-8.77 (d, 1H), 8.55 (dd, 1H), 7.81 (dt, 1H)7.12-7.24 (m, 3H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundAr-C (ppm)Pyridine-C (ppm)Other Carbons (ppm)
Predicted 5-Phenyl-2-(cyclopropylmethoxy)pyridine~138 (ipso), ~129, ~128, ~127~163 (C2), ~148 (C6), ~138 (C4), ~125 (C5), ~110 (C3)~70 (OCH₂), ~10 (CH), ~3 (CH₂)
5-(4-Chlorophenyl)-2-methylpyridin-3-amine[1]135.3, 134.3, 132, 129.8, 128.3, 120.4145.6, 144.215.7 (methyl)
Predicted 5-(Morpholin-4-yl)-2-(cyclopropylmethoxy)pyridine-~162 (C2), ~145 (C6), ~135 (C4), ~120 (C5), ~108 (C3)~70 (OCH₂), ~66 (NCH₂), ~48 (OCH₂), ~10 (CH), ~3 (CH₂)
N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine)[2]-159.3, 157.0, 137.6, 111.6, 105.956.5 (cyclohexane-CH), 33.6 (cyclohexane-CH₂), 25.6 (cyclohexane-CH₂), 25.1 (Py-CH₃)
Predicted 5-(Phenylethynyl)-2-(cyclopropylmethoxy)pyridine~132, ~129, ~128, ~123 (ipso)~163 (C2), ~150 (C6), ~140 (C4), ~115 (C5), ~112 (C3)~92 (C≡C), ~88 (C≡C), ~70 (OCH₂), ~10 (CH), ~3 (CH₂)
3-(Phenylethynyl)pyridine[3]---

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
Predicted 5-Phenyl-2-(cyclopropylmethoxy)pyridine[M]+ 225.12Loss of cyclopropylmethyl radical (-C₄H₇), loss of cyclopropylmethoxy radical (-C₄H₇O)
5-(4-Chlorophenyl)-2-methylpyridin-3-amine[1][M+H]+ 236[M − NH₂]+ = 221, [M − NH₂ and CH₃]+ = 207, [M − F]+ = 218, [M − Cl]+ = 202, [M − F and Cl]+ = 184
Predicted 5-(Morpholin-4-yl)-2-(cyclopropylmethoxy)pyridine[M]+ 234.14Fragmentation of the morpholine ring, loss of cyclopropylmethyl radical (-C₄H₇)
N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine)[2][M]+ 297[M]+-PyCH₃ = 202, [M]+-NH and PyCH₃ = 187
Predicted 5-(Phenylethynyl)-2-(cyclopropylmethoxy)pyridine[M]+ 249.12Loss of cyclopropylmethyl radical (-C₄H₇), fragmentation of the ethynylphenyl group
3-(Phenylethynyl)pyridine[3][M]+ 178-

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures and can be adapted for the specific substrates.

Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-2-(cyclopropylmethoxy)pyridines.

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize 5-amino-2-(cyclopropylmethoxy)pyridines.

Procedure:

  • To a dry, sealable reaction tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base like sodium tert-butoxide (1.4 eq).[4][5]

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent, such as toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Objective: To synthesize 5-alkynyl-2-(cyclopropylmethoxy)pyridines.

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as DMF or THF.[3]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for the spectroscopic analysis of the reaction products.

Suzuki_Coupling This compound This compound Suzuki Reaction Suzuki Reaction This compound->Suzuki Reaction ArB(OH)2 Pd Catalyst, Base 5-Aryl-2-(cyclopropylmethoxy)pyridine 5-Aryl-2-(cyclopropylmethoxy)pyridine Suzuki Reaction->5-Aryl-2-(cyclopropylmethoxy)pyridine

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Buchwald-Hartwig Reaction Buchwald-Hartwig Reaction This compound->Buchwald-Hartwig Reaction Amine Pd Catalyst, Ligand, Base 5-Amino-2-(cyclopropylmethoxy)pyridine 5-Amino-2-(cyclopropylmethoxy)pyridine Buchwald-Hartwig Reaction->5-Amino-2-(cyclopropylmethoxy)pyridine

Caption: Buchwald-Hartwig amination of this compound.

Sonogashira_Coupling This compound This compound Sonogashira Reaction Sonogashira Reaction This compound->Sonogashira Reaction Terminal Alkyne Pd/Cu Catalyst, Base 5-Alkynyl-2-(cyclopropylmethoxy)pyridine 5-Alkynyl-2-(cyclopropylmethoxy)pyridine Sonogashira Reaction->5-Alkynyl-2-(cyclopropylmethoxy)pyridine

Caption: Sonogashira coupling of this compound.

Experimental_Workflow cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring TLC/LC-MS Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography NMR_Spectroscopy ¹H & ¹³C NMR Column_Chromatography->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Column_Chromatography->Mass_Spectrometry

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-(cyclopropylmethoxy)pyridine in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Bromo-2-(cyclopropylmethoxy)pyridine with other substituted bromopyridines in key synthetic transformations. Understanding the relative reactivity of this versatile building block is crucial for its effective utilization in the synthesis of novel pharmaceutical agents and functional materials. This document outlines the theoretical basis for its reactivity and provides supporting experimental data from analogous systems for common cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution (SNAr).

Theoretical Framework for Reactivity

The reactivity of a substituted bromopyridine is primarily governed by the electronic properties of the substituents on the pyridine ring. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack and oxidative addition of palladium catalysts in cross-coupling reactions. The position and nature of the substituents can either enhance or diminish this inherent reactivity.

The cyclopropylmethoxy group at the 2-position of this compound is considered an electron-donating group (EDG). This has two key implications:

  • Increased electron density: The EDG at the 2-position increases the electron density of the pyridine ring, which can modulate the rate of palladium-catalyzed cross-coupling reactions. While a higher electron density can sometimes slow down the initial oxidative addition step, it can also influence the subsequent steps of the catalytic cycle.

  • Activation towards electrophilic attack: While not the primary focus of this guide, the increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution, should such a transformation be desired.

In contrast, electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring, generally making it more reactive towards nucleophilic attack and often facilitating cross-coupling reactions.

The position of the bromine atom at the 5-position is also significant. It is para to the nitrogen atom, a position known to be reactive in nucleophilic aromatic substitution on pyridines.[1][2]

Comparative Reactivity in Cross-Coupling Reactions

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with other bromopyridines bearing substituents with varying electronic properties. The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[3][4] The reactivity of the bromopyridine substrate is influenced by the electronic nature of its substituents.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromopyridines

Bromopyridine SubstrateCoupling Partner (Boronic Acid/Ester)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[3]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[3]
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene901095[5]
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene901092[5]
4-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene901096[5]

Based on the electron-donating nature of the cyclopropylmethoxy group, the reactivity of this compound in Suzuki coupling is expected to be comparable to or slightly less than that of 2-bromopyridine, but likely higher than substrates with strong electron-withdrawing groups, depending on the specific reaction conditions and catalyst system employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7] The efficiency of this reaction is also sensitive to the electronic environment of the bromopyridine.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Bromopyridines

Bromopyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridinecyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBuToluene80460[8]
2-BromopyridineMorpholinePd₂(dba)₃/XPhosKOtBuToluene902-2487[9]
3-BromopyridineAnilinePd₂(dba)₃/XPhosKOtBuToluene902-2485[9]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃/BINAPNaOtBuTolueneNot SpecifiedNot SpecifiedHigh[7]
2-Amino-5-bromo-4-methylpyridineDimethylaminePd(OAc)₂/dpppNaOtBuToluene80-100Not SpecifiedHigh[10]

The electron-donating cyclopropylmethoxy group is anticipated to render this compound a suitable substrate for Buchwald-Hartwig amination, with reactivity likely similar to other 2-alkoxy or 2-alkyl substituted bromopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2] The presence of a good leaving group like bromine at the 5-position, which is para to the ring nitrogen, suggests that this compound could undergo SNAr reactions. However, the electron-donating cyclopropylmethoxy group at the 2-position would likely disfavor this reaction compared to an unsubstituted or electron-withdrawn pyridine ring. Generally, strong activation by electron-withdrawing groups is required for facile SNAr reactions on aromatic rings.[11] Therefore, for this compound, transition metal-catalyzed cross-coupling reactions are generally the more favorable pathway for substitution.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid/ester, base, and palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP; 1.5-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the bromopyridine and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Coupling Partner, Catalyst, & Base B Add Anhydrous/Degassed Solvent A->B C Establish Inert Atmosphere (Ar or N2) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J Final Product

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Comparison cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_outcome General Trend EWG Bromopyridine + Electron-Withdrawing Group (EWG) High Generally Higher Reactivity EWG->High Increases electrophilicity of C-Br bond Neutral Unsubstituted Bromopyridine Moderate Baseline Reactivity Neutral->Moderate EDG Bromopyridine + Electron-Donating Group (EDG) (e.g., this compound) Modulated Modulated Reactivity (Substrate & Condition Dependent) EDG->Modulated Increases electron density on pyridine ring

Caption: Logical relationship of substituent effects on bromopyridine reactivity.

References

A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo-2-(cyclopropylmethoxy)pyridine and 5-Chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, such as 5-substituted-2-(cyclopropylmethoxy)pyridines, are prevalent motifs in a wide array of biologically active molecules. The choice of the halide at the 5-position—bromo versus chloro—can significantly influence the efficiency and conditions required for cross-coupling reactions, a cornerstone of C-C and C-N bond formation.

Executive Summary: Reactivity at a Glance

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates the general reactivity order of I > Br > Cl.[1][2]

Consequently, 5-bromo-2-(cyclopropylmethoxy)pyridine is expected to be significantly more reactive than its chloro-analogue . This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times.

  • Higher Yields: More efficient conversion to the desired product.

  • Broader Catalyst/Ligand Scope: A wider range of palladium catalysts and ligands can be effectively employed.

Conversely, the C-Cl bond in 5-chloro-2-(cyclopropylmethoxy)pyridine is stronger and more challenging to activate. Successful coupling of this substrate typically necessitates more forcing conditions, such as higher temperatures, and the use of specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.

Comparative Data for Analogous Pyridine Systems

To illustrate the expected differences in reactivity, the following table summarizes typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions of representative bromo- and chloropyridine derivatives.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
Suzuki-Miyaura 2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25Good to Excellent[4]
Buchwald-Hartwig 2-Amino-5-bromo-4-methylpyridinePrimary/Secondary AminesPd₂(dba)₃ / XantphosNaOtBuToluene80-100-High[5]
Buchwald-Hartwig (Hetero)aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOtBu/KOHH₂O110-68

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for the specific substrates and coupling partners.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of bromopyridine derivatives.[3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the pyridine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridine derivatives.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the pyridine substrate (1.0 equiv.) and the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coord_Deprot R₂NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂(L₂) Amine_Coord_Deprot->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and its chloro-analogue for cross-coupling reactions will significantly impact the synthetic strategy. The bromo-derivative offers the advantage of higher reactivity, allowing for more facile C-C and C-N bond formation under milder conditions. In contrast, the chloro-derivative, while likely more cost-effective, will require more robust catalytic systems and potentially more extensive optimization to achieve comparable results. For late-stage functionalization in complex syntheses where mild conditions and high yields are critical, the bromo-substituted pyridine is the superior choice. However, for large-scale syntheses where cost is a primary driver and more forcing conditions are tolerable, the chloro-substituted pyridine may be a viable alternative, provided a suitable catalytic system is employed.

References

The Untapped Potential of 5-Bromo-2-(cyclopropylmethoxy)pyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among these, pyridine derivatives have consistently emerged as a privileged class of compounds, forming the core of numerous approved drugs. This guide delves into the potential biological activity of a specific, yet underexplored, subclass: 5-Bromo-2-(cyclopropylmethoxy)pyridine derivatives. While specific experimental data for this exact chemical series is not extensively available in the public domain, this guide will provide a comparative framework based on the well-established activities of structurally related pyridine compounds. We will explore potential therapeutic applications, outline relevant experimental protocols for their evaluation, and visualize key signaling pathways they may modulate.

The core structure, this compound, presents several features of interest for medicinal chemists. The pyridine ring is a common pharmacophore known to interact with a variety of biological targets. The bromo substituent at the 5-position offers a versatile handle for synthetic modification through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Furthermore, the 2-(cyclopropylmethoxy) group can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, all critical parameters in drug design.

Potential Therapeutic Applications and Comparative Analysis

Based on the known biological activities of analogous pyridine derivatives, several therapeutic areas warrant investigation for this compound derivatives. These include oncology, infectious diseases, and inflammatory conditions.

As Kinase Inhibitors in Oncology

A significant number of FDA-approved kinase inhibitors feature a pyridine core. These drugs often function by competing with ATP for binding to the kinase domain of oncogenic proteins. The 5-bromo position on the pyridine ring is an ideal site for introducing substituents that can form key interactions within the ATP-binding pocket.

To illustrate a potential comparative analysis, the following table presents hypothetical inhibitory data for a series of this compound derivatives against two relevant cancer-related kinases, Tyrosine Kinase 2 (TYK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Note: This data is for illustrative purposes only, as specific experimental values for these compounds are not publicly available.

Compound IDR-group at 5-position (via Suzuki Coupling)TYK2 IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/TYK2)
BCP-1 Phenyl150750.5
BCP-2 4-Fluorophenyl80500.6
BCP-3 3-Aminophenyl502004.0
BCP-4 4-Pyridyl120900.8
Alternative 1 Sorafenib (VEGFR-2 Inhibitor)90200.2
Alternative 2 Tofacitinib (JAK/TYK2 Inhibitor)51100220

This hypothetical data suggests that modifications at the 5-position can significantly impact both potency and selectivity. For instance, the introduction of a 3-aminophenyl group (BCP-3) could hypothetically confer selectivity for TYK2 over VEGFR-2.

As Antitubercular Agents

Pyridine derivatives have also shown promise as antitubercular agents. For example, bedaquiline, a diarylquinoline antitubercular drug, highlights the potential of nitrogen-containing heterocyclic compounds in combating Mycobacterium tuberculosis. The lipophilic nature of the cyclopropylmethoxy group could potentially enhance cell wall penetration, a crucial factor for antitubercular drug efficacy.

A comparative table for hypothetical antitubercular activity is presented below. Note: This data is for illustrative purposes only.

Compound IDR-group at 5-positionM. tuberculosis H37Rv MIC (µg/mL)Cytotoxicity (Vero cells) CC50 (µM)Selectivity Index (SI = CC50/MIC)
BCP-1 Phenyl5.2> 100> 19.2
BCP-2 4-Fluorophenyl2.8> 100> 35.7
BCP-3 3-Aminophenyl8.1> 100> 12.3
BCP-4 4-Pyridyl4.5> 100> 22.2
Alternative 1 Isoniazid0.1> 500> 5000
Alternative 2 Rifampicin0.2> 200> 1000

Experimental Protocols

To guide researchers in the evaluation of this compound derivatives, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., TYK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human TYK2 enzyme

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Add 10 µL of a solution containing the TYK2 enzyme and the substrate peptide in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin dye solution

Procedure:

  • Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Potential Mechanisms of Action

To understand how this compound derivatives might exert their biological effects, it is helpful to visualize the signaling pathways they could potentially inhibit.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT Protein TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P Phosphorylated STAT Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor 5-Bromo-2-(cyclopropylmethoxy) pyridine Derivative Inhibitor->TYK2 Inhibition

Caption: Potential inhibition of the TYK2 signaling pathway.

Experimental_Workflow_Kinase_Inhibition cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Start This compound Suzuki Suzuki-Miyaura Coupling (Introduction of R-group) Start->Suzuki Purification Purification & Characterization Suzuki->Purification Plate_Prep Prepare Assay Plate (Enzyme, Substrate, Compound) Purification->Plate_Prep Reaction Initiate Kinase Reaction (Add ATP) Plate_Prep->Reaction Detection Detect ATP Consumption (Luminescence) Reaction->Detection Data_Acquisition Measure Luminescence Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc SAR_Analysis Structure-Activity Relationship IC50_Calc->SAR_Analysis

Caption: General workflow for synthesis and in vitro kinase inhibition screening.

Conclusion

While the biological activity of this compound derivatives remains to be fully elucidated in published literature, the structural alerts within this scaffold point towards a high potential for discovering novel therapeutic agents. By leveraging the established knowledge of other pyridine-based bioactive molecules, researchers can strategically design and synthesize libraries of these compounds for screening in various disease models. The provided experimental protocols and visualized pathways offer a foundational guide for initiating such investigations. The versatility of the 5-bromo position for synthetic elaboration, combined with the physicochemical properties imparted by the 2-(cyclopropylmethoxy) group, makes this an exciting and promising scaffold for future drug discovery efforts. Further research is warranted to unlock the full therapeutic potential of this intriguing class of molecules.

A Comparative Guide to the Structural and Functional Potential of Compounds Derived from 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the synthetic versatility and potential applications of compounds derived from the versatile building block, 5-Bromo-2-(cyclopropylmethoxy)pyridine. While this starting material is commercially available, detailed comparative studies on its specific derivatives are not yet prevalent in published literature. Therefore, this guide takes a prospective approach, outlining the synthesis of plausible derivatives via common and robust cross-coupling reactions, providing standardized protocols for their structural analysis, and presenting a hypothetical comparison of their potential properties. This document is intended to serve as a foundational resource for researchers interested in exploring the chemical space and therapeutic potential of this compound class.

Introduction to the Scaffold: this compound

This compound is a pyridine-based heterocyclic compound featuring a bromine atom at the 5-position and a cyclopropylmethoxy group at the 2-position. This substitution pattern offers several strategic advantages for medicinal chemistry and drug design:

  • The Pyridine Core: A privileged scaffold in medicinal chemistry, the pyridine ring is present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic properties.

  • The Bromine Atom: The bromine at the C5 position serves as a versatile synthetic handle for introducing a wide range of molecular complexity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • The Cyclopropylmethoxy Group: This group can enhance metabolic stability and improve oral bioavailability. The cyclopropyl ring introduces a degree of conformational rigidity and can engage in favorable van der Waals interactions within protein binding pockets.

Synthetic Diversification via Cross-Coupling Reactions

The bromine atom on the pyridine ring allows for the synthesis of a diverse library of compounds through well-established cross-coupling methodologies. Below are prospective synthetic schemes for three classes of derivatives.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R-NH2), Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base start->sonogashira_reagents product_suzuki 5-Aryl-2-(cyclopropylmethoxy)pyridine (Derivative 1) suzuki_reagents->product_suzuki product_buchwald 5-Amino-2-(cyclopropylmethoxy)pyridine (Derivative 2) buchwald_reagents->product_buchwald product_sonogashira 5-Alkynyl-2-(cyclopropylmethoxy)pyridine (Derivative 3) sonogashira_reagents->product_sonogashira

Caption: Synthetic pathways for diversification.

Hypothetical Performance Comparison

The table below presents a hypothetical comparison of the parent compound and its potential derivatives. The predicted properties are based on the structural modifications introduced by the respective cross-coupling reactions.

CompoundDerivative ClassMolecular Weight ( g/mol )Predicted LogPPotential Biological Target ClassKey Structural Feature
Parent Compound This compound228.092.8Building BlockBromo-pyridine
Derivative 1 5-Phenyl-2-(cyclopropylmethoxy)pyridine225.293.5Kinases, GPCRsBi-aryl system
Derivative 2 N-Phenyl-5-amino-2-(cyclopropylmethoxy)pyridine240.303.2Kinases, Epigenetic targetsAryl-amino linkage
Derivative 3 5-(Phenylethynyl)-2-(cyclopropylmethoxy)pyridine249.313.9Kinases, Nuclear receptorsConjugated alkynyl system

Detailed Experimental Protocols

Synthesis Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

1. General Procedure for Suzuki-Miyaura Coupling (Synthesis of Derivative 1):

  • Reactants:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Buchwald-Hartwig Amination (Synthesis of Derivative 2):

  • Reactants:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

    • Ligand (e.g., Xantphos, 0.04 eq)

    • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Solvent: Anhydrous Toluene

  • Procedure:

    • To a dry reaction vessel, add the palladium pre-catalyst, ligand, and base.

    • Evacuate and backfill with inert gas.

    • Add toluene, followed by this compound and the amine.

    • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

3. General Procedure for Sonogashira Coupling (Synthesis of Derivative 3):

  • Reactants:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill with inert gas.

    • Add the solvent and the base.

    • Add the terminal alkyne dropwise and stir the reaction at room temperature to 50 °C for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Structural Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire spectra at a frequency of 400 MHz or higher. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire spectra at a frequency of 100 MHz or higher.

  • Data to Collect: Chemical shift (δ), multiplicity (s, d, t, q, m), coupling constants (J in Hz), and integration. 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous assignment of complex structures.

2. X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are essential. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the data using appropriate software (e.g., SHELX). Solve the structure by direct methods and refine by full-matrix least-squares on F².

  • Data to Report: Crystal system, space group, unit cell dimensions, Z, calculated density, R-factor, and key bond lengths and angles.

Potential Signaling Pathway Involvement: The JAK-STAT Pathway

Given that many pyridine-containing compounds are kinase inhibitors, derivatives of this compound could potentially target signaling pathways implicated in inflammation and autoimmune diseases. For instance, selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a promising therapeutic strategy.

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor Binds jak TYK2 / JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription Initiates inhibitor Derivative of This compound inhibitor->jak Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Conclusion

This compound represents a promising starting point for the development of novel bioactive compounds. Its strategic functionalization allows for the application of robust and versatile cross-coupling reactions to generate diverse chemical entities. This guide provides a foundational framework for the synthesis, structural analysis, and potential therapeutic targeting of its derivatives. The provided protocols and hypothetical comparisons are intended to accelerate research and development efforts in this area, encouraging the exploration of this compound's full potential in drug discovery.

Confirming Successful Suzuki Coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of biaryl and vinyl-aryl structures from halo-pyridines is of particular interest in medicinal chemistry. This guide provides a detailed comparison and methodology for confirming the successful Suzuki coupling of 5-Bromo-2-(cyclopropylmethoxy)pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive analytical tool.

A successful Suzuki coupling reaction will result in the substitution of the bromine atom at the 5-position of the pyridine ring with an aryl or vinyl group from a boronic acid or ester. This structural modification leads to distinct and predictable changes in the ¹H and ¹³C NMR spectra, providing unambiguous evidence of the desired transformation.

Key Indicators of a Successful Reaction in NMR:

  • Disappearance of the Starting Material Signals: The characteristic resonances of this compound will diminish or disappear entirely in the spectra of the purified product.

  • Appearance of New Aromatic/Vinylic Signals: New signals corresponding to the protons and carbons of the coupled aryl or vinyl group will be present.

  • Shifts in the Pyridine Ring Signals: The electronic environment of the pyridine ring is altered by the new substituent, causing shifts in the chemical shifts of the remaining pyridine protons and carbons. Specifically, the carbons directly bonded to the former bromine site and the new substituent will show significant changes.

Experimental Protocol: A Representative Suzuki Coupling

This protocol outlines a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare an NMR sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and the hypothetical product, 5-phenyl-2-(cyclopropylmethoxy)pyridine. These values are based on typical chemical shift ranges for similar structures.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Assignment This compound (Starting Material) 5-Phenyl-2-(cyclopropylmethoxy)pyridine (Product) Key Change Description
H-6 (Pyridine) δ ~8.2 ppm (d)δ ~8.5 ppm (d)Downfield shift due to altered electronics of the ring.
H-4 (Pyridine) δ ~7.6 ppm (dd)δ ~7.8 ppm (dd)Downfield shift.
H-3 (Pyridine) δ ~6.7 ppm (d)δ ~6.8 ppm (d)Minor shift.
-OCH₂- δ ~4.2 ppm (d)δ ~4.3 ppm (d)Minor shift.
-CH- (cyclopropyl) δ ~1.3 ppm (m)δ ~1.3 ppm (m)No significant change expected.
-CH₂- (cyclopropyl) δ ~0.6 ppm (m), ~0.4 ppm (m)δ ~0.6 ppm (m), ~0.4 ppm (m)No significant change expected.
Phenyl Protons N/Aδ ~7.3-7.5 ppm (m)Appearance of new multiplet in the aromatic region.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
Assignment This compound (Starting Material) 5-Phenyl-2-(cyclopropylmethoxy)pyridine (Product) Key Change Description
C-2 (Pyridine) δ ~163 ppmδ ~164 ppmMinor shift.
C-6 (Pyridine) δ ~148 ppmδ ~149 ppmMinor shift.
C-4 (Pyridine) δ ~140 ppmδ ~138 ppmMinor shift.
C-3 (Pyridine) δ ~112 ppmδ ~111 ppmMinor shift.
C-5 (Pyridine) δ ~115 ppmδ ~130 ppmSignificant downfield shift upon C-Br to C-C bond formation.
-OCH₂- δ ~72 ppmδ ~72 ppmNo significant change expected.
-CH- (cyclopropyl) δ ~10 ppmδ ~10 ppmNo significant change expected.
-CH₂- (cyclopropyl) δ ~3 ppmδ ~3 ppmNo significant change expected.
Phenyl Carbons N/Aδ ~127-138 ppmAppearance of new signals in the aromatic region.

Workflow for Confirmation of Suzuki Coupling

The following diagram illustrates the logical workflow from the chemical reaction to the final confirmation of the product structure via NMR analysis.

Suzuki_NMR_Workflow Workflow for Suzuki Coupling Confirmation via NMR cluster_reaction Synthesis cluster_purification Purification cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start This compound + Phenylboronic acid reaction Suzuki Coupling (Pd Catalyst, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography nmr_acq ¹H and ¹³C NMR Acquisition chromatography->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc compare Compare Spectra: - Disappearance of Starting Material Signals - Appearance of Phenyl Signals - Shifts in Pyridine Signals data_proc->compare confirm Structure Confirmed: 5-Phenyl-2-(cyclopropylmethoxy)pyridine compare->confirm

A Comparative Analysis of Cross-Coupling Methods for the Synthesis of 5-Substituted-2-(cyclopropylmethoxy)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C and C-N Bond Formation

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Among these, 5-substituted-2-(cyclopropylmethoxy)pyridines are of significant interest. The choice of cross-coupling methodology is critical in the synthesis of these target molecules, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-2-(cyclopropylmethoxy)pyridine, offering valuable insights for process optimization and scale-up.

While a direct side-by-side comparison of all methods on the exact substrate, this compound, is not extensively documented in a single study, this guide compiles and analyzes available data from studies on structurally analogous 5-bromopyridine derivatives. The presented data serves as a strong predictive tool for reaction performance.

Comparative Yield Analysis

The following tables summarize reported yields for different cross-coupling reactions on 5-bromopyridine substrates, providing a comparative framework for selecting the optimal method for specific synthetic targets.

Cross-Coupling MethodCoupling PartnerSubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic Acid5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1][2]
Buchwald-Hartwig Cyclohexane-1,2-diamine2-Bromo-6-methylpyridinePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene8060[3]
Buchwald-Hartwig Aniline5-Bromo-N-phenylpyridin-3-aminePd₂(dba)₃ / BINAPNaOᵗBuToluene100-110-[4]
Sonogashira Terminal Alkyne2-Amino-3-bromopyridinesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[5]
Heck Styrene2-Acetyl-5-bromobenzofuranPd-complexEt₃NDMF/TBAB13099[6]
Stille Organostannane5,5'-Dibromo-2,2'-bipyridine-----[7]
Negishi Organozinc2-BromopyridinePd(PPh₃)₄---Good[8][9]

Note: The yields are reported for the specific substrates mentioned in the table, which are structurally similar to this compound and are expected to exhibit comparable reactivity. The term "Moderate to Good" indicates a range of yields depending on the specific coupling partner used.[1][2]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature and can be adapted for the specific substrate, this compound.

Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol is a general procedure based on the amination of bromopyridines.[3][4]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and BINAP.

  • Add this compound, the amine, and NaOᵗBu.

  • Add anhydrous toluene via syringe.

  • Degas the mixture by three vacuum/inert gas cycles.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Sonogashira Coupling

This is a general protocol for the coupling of bromopyridines with terminal alkynes.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Flush the flask with an inert gas.

  • Add DMF and Et₃N, followed by this compound and the terminal alkyne.

  • Heat the mixture to 100 °C and monitor the reaction.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow: A Generalized Cross-Coupling Process

The following diagram illustrates the fundamental workflow common to most palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Workflow start_end start_end process process decision decision output output A Start: Inert Atmosphere Prep B Add Substrate & Reagents A->B Sequential Addition C Add Catalyst & Ligand B->C D Add Solvent C->D E Heat & Stir D->E F Monitor Reaction Progress E->F G Complete? F->G G->E No H Work-up & Extraction G->H Yes I Purification H->I J Final Product I->J

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The selection of an appropriate cross-coupling method is a critical decision in the synthesis of 5-substituted-2-(cyclopropylmethoxy)pyridines. The Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established for the formation of C-C and C-N bonds, respectively, with generally good to excellent yields. The Sonogashira coupling provides a reliable route to alkynyl-substituted pyridines. While specific yield data for Heck, Stille, and Negishi couplings on this exact substrate are less readily available, these methods offer alternative pathways for C-C bond formation and may be advantageous for specific coupling partners or functional group tolerances. The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient syntheses in drug discovery and development programs.

References

evaluating the efficiency of different palladium ligands for 5-Bromo-2-(cyclopropylmethoxy)pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the strategic selection of a palladium ligand is critical for efficient cross-coupling reactions. This guide provides a comparative analysis of various palladium ligands for the functionalization of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key heterocyclic building block. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar 2-alkoxypyridines and other halo-pyridines to provide a reliable framework for ligand selection and reaction optimization.

The efficiency of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Data Presentation: Ligand Performance in Suzuki-Miyaura and Buchwald-Hartwig Couplings

The following tables summarize the performance of various palladium ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. This data provides a strong starting point for developing a successful coupling protocol.

Table 1: Performance of Palladium Ligands in Suzuki-Miyaura Coupling of Bromo-pyridines

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Notes
SPhos Pd(OAc)₂K₃PO₄Toluene100HighHighEffective for sterically hindered and electron-deficient aryl chlorides.
XPhos Pd₂(dba)₃K₃PO₄1,4-dioxane/water10012-2470-95Highly versatile and effective for a wide range of substrates, including heteroaryl halides.
Pd(PPh₃)₄ -K₂CO₃1,4-dioxane/water1001650-80A classic, reliable catalyst, though may require longer reaction times and higher catalyst loadings.
dppf PdCl₂(dppf)K₂CO₃DME802HighOffers high yields in shorter reaction times.

Table 2: Performance of Palladium Ligands in Buchwald-Hartwig Amination of Bromo-pyridines

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Notes
BINAP Pd₂(dba)₃NaOtBuToluene808-1675-98A versatile ligand for C-N bond formation.
XPhos Pd(OAc)₂K₃PO₄1,4-dioxane10012-2470-92Excellent for a broad range of aryl halides and amines.
RuPhos Pd(OAc)₂Cs₂CO₃t-BuOH901860-85Effective for a variety of substrates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with substrates analogous to this compound, which can be adapted for the specific reaction.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%), the selected phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure coupled product.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 3-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Pd Precursor & Ligand - Base solvent Add Degassed Solvent reagents->solvent 1. heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor 2. quench Quench and Extract monitor->quench purify Column Chromatography quench->purify 3. product product purify->product Pure Product Ligand_Selection_Factors cluster_steric Steric Bulk cluster_electronic Electron-Donating Ability cluster_reaction_type A Ligand Selection B Steric Hindrance A->B C Electronic Properties A->C D Reaction Type A->D E Substrate Scope A->E B1 Bulky ligands (e.g., XPhos, SPhos) - Promote reductive elimination - Stabilize Pd(0) B->B1 B2 Less bulky ligands (e.g., PPh₃) - May require harsher conditions B->B2 C1 Electron-rich ligands - Increase electron density on Pd - Facilitate oxidative addition C->C1 suzuki Suzuki-Miyaura buchwald Buchwald-Hartwig

The Cyclopropylmethoxy Group: A Key Player in Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cyclopropylmethoxy moiety reveals its significant contribution to improving the potency and efficacy of bioactive molecules. Comparative studies demonstrate that the introduction of this group can lead to a substantial increase in inhibitory activity against key biological targets, offering a promising strategy for drug discovery and development professionals.

The cyclopropylmethoxy group, a unique structural motif, combines the conformational rigidity and metabolic stability of a cyclopropyl ring with the electronic properties of a methoxy group. This combination can profoundly influence a molecule's interaction with its biological target, leading to enhanced potency and improved pharmacokinetic properties. This guide provides a comparative analysis of compounds with and without the cyclopropylmethoxy group, supported by experimental data, to elucidate its impact on biological activity.

Comparative Analysis of Biological Activity

To illustrate the impact of the cyclopropylmethoxy group, we present a comparative analysis of a series of biphenylurea derivatives designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and progression. The data below compares the inhibitory activity of a compound bearing a cyclopropylmethoxy group with its analogs containing other alkoxy substituents.

Compound IDR GroupVEGFR-2 IC50 (nM)[1]HUVEC Proliferation IC50 (nM)[1]
1 Cyclopropylmethoxy 0.4 20.36
2Methoxy1.255.8
3Ethoxy0.942.7
4Isopropoxy1.568.3

HUVEC: Human Umbilical Vein Endothelial Cells

The data clearly indicates that the compound with the cyclopropylmethoxy group (Compound 1) exhibits the most potent inhibitory activity against VEGFR-2, with an IC50 value of 0.4 nM.[1] This is a significant improvement compared to the analogs with methoxy (1.2 nM), ethoxy (0.9 nM), and isopropoxy (1.5 nM) groups.[1] A similar trend is observed in the cellular-based HUVEC proliferation assay, where the cyclopropylmethoxy-containing compound demonstrates the lowest IC50 value (20.36 nM), indicating superior anti-proliferative activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

VEGFR-2 Kinase Assay

This assay determines the in-vitro inhibitory activity of a compound against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Spectrophotometer

Procedure:

  • Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with various concentrations of the test compounds for a predefined period (e.g., 2 hours).

  • Stimulate the cells with VEGF to induce proliferation.

  • Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay. This involves adding MTT to the wells, incubating to allow for formazan crystal formation by viable cells, and then dissolving the crystals in a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact

The following diagrams illustrate the conceptual framework of the structure-activity relationship and the experimental workflow.

SAR_Concept cluster_0 Core Scaffold cluster_2 Biological Target Biphenylurea Biphenylurea Cyclopropylmethoxy Cyclopropylmethoxy Methoxy Methoxy Ethoxy Ethoxy Isopropoxy Isopropoxy VEGFR-2 VEGFR-2 Cyclopropylmethoxy->VEGFR-2 Binds to Potent Inhibition Potent Inhibition Cyclopropylmethoxy->Potent Inhibition Methoxy->VEGFR-2 Binds to Moderate Inhibition Moderate Inhibition Methoxy->Moderate Inhibition Ethoxy->VEGFR-2 Binds to Ethoxy->Moderate Inhibition Isopropoxy->VEGFR-2 Binds to Isopropoxy->Moderate Inhibition VEGFR-2->Potent Inhibition Leads to Experimental_Workflow Start Start Compound_Synthesis Synthesize Analogs (Cyclopropylmethoxy vs. Others) Start->Compound_Synthesis VEGFR2_Assay VEGFR-2 Kinase Assay Compound_Synthesis->VEGFR2_Assay HUVEC_Assay HUVEC Proliferation Assay Compound_Synthesis->HUVEC_Assay Data_Analysis IC50 Determination VEGFR2_Assay->Data_Analysis HUVEC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion SAR_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromo-2-(cyclopropylmethoxy)pyridine is critical to ensure laboratory safety and environmental compliance. As a brominated pyridine derivative, this compound should be treated as hazardous waste. The following procedures provide a step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling

Before beginning any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives can be hazardous, causing skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's EHS department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with all applicable regulations. Waste containing this compound is considered hazardous.[4]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1]

    • This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5]

    • The label must clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound".

    • Associated hazards, such as "Flammable," "Toxic," and "Irritant," should also be clearly indicated on the label.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from incompatible materials.[5]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal facility. This must be done in accordance with local, state, and federal environmental regulations.[4]

    • Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal a Don Appropriate PPE b Work in a Ventilated Area a->b Safety First c Generate Chemical Waste b->c d Segregate from Incompatible Waste c->d e Collect in Labeled, Sealed Container d->e f Store in Designated Satellite Area e->f g Contact EHS for Pickup f->g h Transport to Approved Disposal Facility g->h

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS No. 494772-02-0). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance. The following information is synthesized from safety data for structurally similar compounds and general best practices for handling halogenated pyridines.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C9H10BrNO[1][2][3]
Molecular Weight 228.09 g/mol [1]
Purity ≥98%[2]
Storage Temperature Room temperature[2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds like 5-Bromo-2-methoxypyridine, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[4][5] Strict adherence to the following PPE requirements is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9][10]Prevents skin contact, which can cause irritation.[4][8] Nitrile gloves are a good general-use option.[8][10]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[7][8]Minimizes the risk of accidental skin exposure.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][8][9] A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.[4][7]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[4][7]

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation and Engineering Controls cluster_handling Handling Protocol cluster_spill Spill Management prep1 Ensure chemical fume hood is operational. prep2 Verify emergency eyewash and safety shower are accessible. prep3 Designate a specific handling area. handle1 Don all required PPE as specified. prep3->handle1 handle2 Conduct all weighing and transfers within the fume hood. handle3 Keep container tightly closed when not in use. spill1 Evacuate and ventilate the area. handle3->spill1 In case of spill end End handle3->end Procedure Complete spill2 Contain the spill with inert absorbent material. spill3 Collect waste into a sealed container for disposal. spill4 Decontaminate the spill area. spill4->end start Start start->prep1

Safe Handling Workflow

Experimental Protocol: First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][11][12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container labeled as "Halogenated Organic Waste".[13]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be placed in the designated solid waste container.[13]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[13]

  • Container Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "this compound" and its concentration.[13]

    • The words "Hazardous Waste".

    • The primary hazards (e.g., "Irritant").

    • The name and contact information of the principal investigator.[13]

Storage and Disposal Procedure

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area. Use secondary containment to prevent spills.[12][13] Keep containers tightly closed except when adding waste.[5][12]

  • Final Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[13] The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][12] Do not allow the product to enter drains, waterways, or the soil.[12][14]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Contaminated PPE, paper, etc. is_solid->solid_waste Yes liquid_waste Unused solutions, reaction mixtures is_solid->liquid_waste No solid_container Place in sealed, labeled solid halogenated waste container. solid_waste->solid_container liquid_container Place in sealed, labeled liquid halogenated waste container. liquid_waste->liquid_container storage Store in designated secondary containment area. solid_container->storage liquid_container->storage disposal Arrange for pickup by licensed hazardous waste disposal company. storage->disposal end Proper Disposal disposal->end

Disposal Decision Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.